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  • Product: 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride
  • CAS: 208117-11-7

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride in Nucleoside Prodrug Development

Executive Summary 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (CAS: 208117-11-7)[1][2], commonly referred to as Isobutyl L-alaninate hydrochloride or L-Alanine isobutyl ester hydrochloride [1][3], is a critical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (CAS: 208117-11-7)[1][2], commonly referred to as Isobutyl L-alaninate hydrochloride or L-Alanine isobutyl ester hydrochloride [1][3], is a critical chiral building block in modern medicinal chemistry. Its primary application lies in the synthesis of phosphoramidate nucleoside prodrugs—specifically utilizing the "ProTide" (Prodrug Nucleotide) technology[4][5].

By masking the polar, negatively charged phosphate group of a nucleoside monophosphate with an aryloxy group and an amino acid ester, ProTides bypass the rate-limiting first phosphorylation step in viral and neoplastic target cells[4][5]. The selection of the isobutyl ester over methyl, ethyl, or isopropyl variants is a deliberate pharmacokinetic choice designed to fine-tune lipophilicity, membrane permeability, and the kinetics of intracellular enzymatic cleavage[5][6]. This compound has been extensively utilized in the development of antiviral agents targeting Filoviridae (Ebola, Marburg)[7][8][9], Arenaviridae (Lassa, Junin), and Coronaviridae (SARS, MERS)[10][11].

Physicochemical Profiling & Structural Rationale

Chemical Identity
  • IUPAC Name: 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride

  • CAS Registry Number: 208117-11-7[1][2]

  • Molecular Formula: C₇H₁₆ClNO₂ (C₇H₁₅NO₂ · HCl)[12]

  • Molar Mass: 181.66 g/mol

The Causality of the Isobutyl Moiety

In ProTide design, the amino acid ester acts as the primary trigger for intracellular activation. The process is initiated by carboxylesterase-mediated hydrolysis of the ester bond[13].

  • Steric Tuning: The isobutyl group provides a specific degree of steric hindrance. While a methyl ester might be cleaved too rapidly in plasma (leading to premature, extracellular release of the polar monophosphate), the branched isobutyl group slows down plasma esterase activity, ensuring the intact prodrug reaches the intracellular space[6].

  • Lipophilicity: The isobutyl chain significantly increases the overall partition coefficient (LogP) of the prodrug compared to smaller alkyl chains, facilitating superior passive diffusion across the phospholipid bilayer[5][6].

  • Stability (The Hydrochloride Salt): Free amino acid esters are highly nucleophilic and prone to spontaneous intermolecular cyclization, forming inactive diketopiperazines. Supplying this building block as a hydrochloride salt protonates the α-amine, neutralizing its nucleophilicity and ensuring long-term shelf stability and controlled reactivity during phosphoramidate coupling[8][14].

Comparative Ester Profiling

To illustrate the rationale behind selecting the isobutyl ester, the following table summarizes the physicochemical impact of various L-alanine ester moieties in ProTide development:

Ester MoietyAlkyl StructureRelative Lipophilicity (ΔLogP)Steric HindranceIntracellular Cleavage KineticsTypical Application Profile
Methyl -CH₃LowMinimalVery FastHigh risk of premature plasma degradation.
Isopropyl -CH(CH₃)₂ModerateModerateFastStandard HCV therapies (e.g., Sofosbuvir).
Isobutyl -CH₂CH(CH₃)₂HighHighControlled / SustainedComplex viral targets (Filoviridae, Coronaviridae).
Benzyl -CH₂C₆H₅Very HighVery HighSlowHighly lipophilic targets; CNS penetration.

Experimental Methodology: A Self-Validating Synthesis Protocol

The synthesis of Isobutyl L-alaninate hydrochloride must be highly efficient and stereoretentive. The most elegant approach utilizes a one-pot esterification and deprotection strategy using Trimethylsilyl chloride (TMSCl) and N-Boc-L-alanine in isobutanol[14].

Mechanistic Causality: TMSCl reacts violently with isobutanol to generate trimethylsilyl isobutyl ether and anhydrous hydrogen chloride (HCl) in situ. This anhydrous HCl acts as a dual-purpose reagent: it catalyzes the Fischer esterification of the carboxylic acid and simultaneously cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, precipitating the final product as a stable HCl salt[14].

Step-by-Step Protocol
  • Preparation: Suspend N-Boc-L-alanine (1.0 equivalent, e.g., 3.0 g, 15.86 mmol) in anhydrous 2-methyl-1-propanol (isobutanol) (approx. 69 equivalents, 100 mL) under an inert argon atmosphere[14].

  • Activation: Cool the suspension to 0°C using an ice bath.

  • In Situ HCl Generation: Dropwise, add Trimethylsilyl chloride (TMSCl) (5.0 equivalents, 10.0 mL, 79.28 mmol) over 15 minutes[14]. Caution: Exothermic reaction; maintain temperature below 5°C to prevent racemization.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir continuously for 12-16 hours. The initial suspension will clear, followed by the gradual precipitation of a white solid as the HCl salt forms.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess isobutanol and volatile TMS byproducts. Triturate the resulting crude solid with anhydrous diethyl ether to remove non-polar impurities.

  • Filtration: Filter the white solid under a nitrogen blanket and dry in vacuo at 40°C for 4 hours.

  • Validation & Quality Control (Self-Validating Checkpoints):

    • Yield: Expect ~92% (e.g., 2.66 g)[14].

    • TLC: Run on silica gel (Eluent: 10% MeOH in DCM). The product will remain near the baseline (due to the salt form) and stain positive with Ninhydrin (indicating a primary amine), whereas the starting material will migrate and not stain with Ninhydrin.

    • ¹H-NMR (DMSO-d₆): Confirm the disappearance of the Boc singlet (~1.4 ppm) and the presence of the isobutyl multiplet signals (0.8-1.0 ppm for the methyl groups, ~1.9 ppm for the CH, and ~3.8 ppm for the CH₂ adjacent to the oxygen)[14].

Synthesis BocAla N-Boc-L-Alanine + Isobutanol TMSCl TMSCl Addition (0°C, Ar atm) BocAla->TMSCl InSitu In situ Anhydrous HCl Generation TMSCl->InSitu Reaction Simultaneous Esterification & Boc-Deprotection InSitu->Reaction Product Isobutyl L-alaninate HCl (CAS: 208117-11-7) Reaction->Product

Synthesis workflow of Isobutyl L-alaninate HCl via in situ anhydrous HCl generation.

Application: ProTide Assembly and Intracellular Activation

Coupling to the Nucleoside Scaffold

In drug development, Isobutyl L-alaninate hydrochloride is coupled to a nucleoside analogue via a phosphorochloridate intermediate. A typical procedure involves reacting the amino acid ester salt with an aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate) in the presence of a base like triethylamine (TEA) at -78°C to form an aryloxyphosphorochloridate[8][9][10]. This intermediate is then reacted with the 5'-hydroxyl group of the target nucleoside to yield the final ProTide[13].

The Intracellular Activation Cascade

The true ingenuity of the ProTide technology lies in its self-immolative intracellular activation pathway, which relies heavily on the specific ester chosen[4][13]:

  • Esterase Cleavage: Upon entering the cell, intracellular enzymes (primarily Carboxylesterase 1 (CES1) in the liver or Cathepsin A (CatA) in peripheral mononuclear cells) hydrolyze the isobutyl ester to yield an L-alanine carboxylate intermediate[13].

  • Spontaneous Cyclization: The newly formed carboxylate oxygen acts as an internal nucleophile, attacking the phosphorus atom. This forms an unstable 5-membered mixed anhydride ring and simultaneously expels the aryloxy (phenol) leaving group[13].

  • Ring Opening: Water hydrolyzes the unstable cyclic intermediate, yielding a phosphoramidate anion.

  • Phosphoramidase Cleavage: A phosphoramidase enzyme (such as HINT1) cleaves the phosphorus-nitrogen bond, releasing the free nucleoside monophosphate (NMP)[4].

  • Kinase Activation: Cellular kinases rapidly phosphorylate the NMP to the active nucleoside triphosphate (NTP), which then acts as a chain terminator or inhibitor of viral RNA-dependent RNA polymerase (RdRp)[4].

Activation ProTide ProTide (Isobutyl Ester) Cellular Entry CES1 CES1 / Cathepsin A (Hydrolyzes Isobutyl Ester) ProTide->CES1 Intermediate1 L-Alanine Carboxylate Intermediate CES1->Intermediate1 Cyclization Spontaneous Cyclization (Phenol Expulsion) Intermediate1->Cyclization Intermediate2 Phosphoramidate Anion Cyclization->Intermediate2 HINT1 Phosphoramidase (HINT1) (Cleaves P-N Bond) Intermediate2->HINT1 NMP Nucleoside Monophosphate (NMP) HINT1->NMP Kinases Cellular Kinases (Phosphorylation) NMP->Kinases NTP Active Nucleoside Triphosphate (NTP) Kinases->NTP

Intracellular self-immolative activation cascade of an isobutyl ester-based ProTide.

Conclusion

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is far more than a simple amino acid derivative; it is a meticulously engineered molecular vehicle. By providing the exact balance of steric hindrance to prevent premature plasma degradation and lipophilicity to ensure cellular penetration, this specific isobutyl ester has enabled the successful clinical translation of numerous nucleoside analogues against some of the world's most challenging viral pathogens[4][7][10].

References

  • Gilead Sciences, Inc. (2022). "WO2022133323A1 - 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections". Google Patents.
  • Gilead Sciences, Inc. (2021). "US11007208B2 - Methods for treating arenaviridae and coronaviridae virus infections". Google Patents.
  • Gilead Sciences, Inc. (2016). "WO2016069825A1 - Methods for the preparation of ribosides". Google Patents.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold". Antiviral Research, 154, 66–86. Available at:[Link]

  • Chun, B. K., et al. (2022). "WO 2022/165386 A1 - Compositions and Methods for Delivery of Nucleotide Phosphates". Googleapis. Available at:[Link]

  • He, G., et al. (2017). "Oral Delivery of Propofol with Methoxymethylphosphonic Acid as the Delivery Vehicle". Journal of Medicinal Chemistry, 60(19), 8000–8010. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Prodrug Integration of Isobutyl L-Alaninate Hydrochloride: A Technical Whitepaper

Executive Summary & Molecular Architecture Isobutyl L-alaninate hydrochloride (IBLA-HCl) is a highly specialized amino acid ester salt that serves as a critical building block in modern medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Isobutyl L-alaninate hydrochloride (IBLA-HCl) is a highly specialized amino acid ester salt that serves as a critical building block in modern medicinal chemistry, particularly in the synthesis of phosphoramidate prodrugs (ProTides). By masking the polar phosphate groups of nucleotide analogs, IBLA-HCl facilitates enhanced cellular permeability and targeted intracellular activation, a mechanism famously utilized in antiviral 6-aza-nucleoside analogs ([1]).

From a physicochemical standpoint, the selection of the hydrochloride salt over the free base is a calculated formulation strategy. Free amino acid esters are inherently unstable; their nucleophilic α-amino groups rapidly undergo intermolecular aminolysis, leading to the formation of inactive diketopiperazines. Protonation of the amine in the HCl salt form neutralizes this nucleophilicity, ensuring long-term solid-state stability and predictable reaction kinetics during anhydrous coupling ([2]).

Quantitative Physical Properties

Understanding the baseline physical properties of IBLA-HCl is essential for optimizing solvent selection, reaction temperatures, and downstream purification processes. The table below synthesizes the core quantitative data for this compound.

PropertyValueSource / Condition
IUPAC Name 2-methylpropyl (2S)-2-aminopropanoate hydrochlorideStandard Nomenclature[3]
CAS Registry Number 208117-11-7[3],[4]
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
Appearance White to off-white crystalline powderVisual inspection
Boiling Point (Free Base) ~170 °CExtrapolated[2]
Density (Free Base) ~0.87 g/cm³20 °C[2]
Solubility Profile Soluble in H₂O, EtOH, DMSO, PyridinePolar/Organic solvents[2]
Storage Conditions 2–8 °C, Inert atmosphere (Argon/N₂)To prevent hygroscopy[4]

Analytical Methodologies for Physicochemical Characterization

As a Senior Application Scientist, I mandate that all characterization workflows operate as self-validating systems . The following protocols are designed not just to yield data, but to internally verify their own accuracy through controlled causality.

Protocol 1: Thermodynamic Solubility Determination via pH-Controlled Shake-Flask

Objective: To quantify the true equilibrium solubility of IBLA-HCl in coupling solvents (e.g., anhydrous pyridine) and aqueous buffers. Causality Focus: Kinetic solubility methods often overestimate the solubility of crystalline salts. The shake-flask method ensures thermodynamic equilibrium, which is critical for calculating supersaturation limits during the addition of coupling reagents like POCl₃.

Step-by-Step Methodology:

  • Preparation: Add an excess of IBLA-HCl (approx. 500 mg) to a 5 mL silanized glass vial containing 2 mL of the target solvent. Causality: Silanization prevents the lipophilic isobutyl moiety from adhering to the glass walls, which would skew concentration readings.

  • Equilibration: Seal the vial under argon and agitate at 300 RPM in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours provides sufficient kinetic energy to overcome the crystal lattice energy barrier, reaching a steady-state concentration.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC coupled with a Charged Aerosol Detector (CAD). Causality: Because IBLA-HCl lacks a strong UV chromophore, CAD provides uniform mass-based detection.

  • Self-Validation Step: Run a parallel sample heated to 37 °C to induce supersaturation, then cool it to 25 °C. If the final HPLC-quantified concentrations of both the undersaturated and supersaturated samples match, true thermodynamic equilibrium is validated.

Protocol 2: Solid-State Thermal Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting onset, detect polymorphic transitions, and assess the thermal degradation threshold of IBLA-HCl.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of IBLA-HCl into an aluminum hermetic pan and seal with a pinhole lid. Causality: The pinhole allows for the controlled release of residual moisture while maintaining a self-generated atmosphere, preventing the premature volatilization of the dissociated HCl gas.

  • Purging: Place the pan in the DSC cell and purge with dry Nitrogen at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation during the thermal ramp.

  • Thermal Ramping: Heat the sample from 20 °C to 200 °C at a rate of 10 °C/min. Causality: A rapid heating rate minimizes the time the sample spends at elevated temperatures, decoupling the true melting endotherm from subsequent thermal decomposition (dealkylation).

  • Self-Validation Step (Heat-Cool-Heat): To validate that the observed endotherm is a true melt and not a desolvation artifact, quench-cool the sample to 0 °C after the first melt, then reheat. The emergence of a glass transition temperature (Tg) in the second run confirms the initial event was a structural melt resulting in an amorphous solid.

Application in Antiviral ProTide Synthesis

In drug development, the isobutyl ester of L-alanine is specifically chosen over methyl or ethyl esters for its optimal balance of lipophilicity and steric hindrance. The increased lipophilicity drives passive diffusion across the lipid bilayer of target cells. Once intracellular, the steric bulk of the isobutyl group fine-tunes the hydrolysis rate by enzymes such as Cathepsin A or Carboxylesterase 1 (CES1), preventing premature activation in systemic circulation while ensuring rapid conversion to the active nucleoside monophosphate within the cell ([1]).

G A Isobutyl L-alaninate HCl (CAS: 208117-11-7) B Physicochemical Profiling (Solubility & DSC) A->B QC Validation C Anhydrous Coupling (POCl3, NMI, Pyridine) A->C Synthesis Pathway D Phosphoramidate Prodrug (ProTide) C->D Yield Optimization E Intracellular Uptake (Lipophilic Diffusion) D->E In Vivo Administration F Enzymatic Hydrolysis (Cathepsin A / CES1) E->F Cellular Metabolism G Active Nucleotide Analog (Pharmacological Target) F->G Bioactivation

Workflow of IBLA-HCl characterization, ProTide synthesis, and intracellular bioactivation.

Conclusion

Isobutyl L-alaninate hydrochloride is far more than a simple reagent; it is a meticulously designed physicochemical vehicle for drug delivery. By understanding its thermodynamic solubility, thermal stability, and structural rationale, researchers can engineer highly efficient, self-validating synthetic workflows that maximize the yield and efficacy of next-generation nucleoside therapeutics.

References

  • WO2022133323A1 - 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections. Google Patents.

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Foundational

Structural Elucidation of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary The compound 2-Methylpropyl (2S)-2-aminopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The compound 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (commonly referred to as isobutyl L-alaninate hydrochloride) is a critical synthetic intermediate in the pharmaceutical industry. Its primary application lies in the development of phosphoramidate prodrugs (ProTides), which are extensively utilized in antiviral therapies targeting RNA viruses such as Filoviridae (Ebola, Marburg) and Coronaviridae[1].

Because the stereochemical and structural integrity of this amino acid ester directly dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API), rigorous structure elucidation is non-negotiable. This whitepaper details the causality-driven synthesis, sample preparation, and multi-modal analytical elucidation (NMR, ESI-MS, FT-IR) of isobutyl L-alaninate hydrochloride.

Chemical Identity & Mechanistic Synthesis

Chemical Formula: C₇H₁₅NO₂ · HCl (C₇H₁₆ClNO₂) Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Free base) SMILES: CC(C)COC(=O)N.Cl

Synthesis Methodology and Causality

The synthesis of amino acid esters typically requires driving an unfavorable equilibrium toward the product. While Fischer esterification using gaseous HCl is traditional, it is operationally cumbersome. A more efficient, self-validating protocol utilizes trimethylsilyl chloride (TMSCl) as both an acid generator and a water scavenger[2].

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 equivalent of L-alanine in 20 equivalents of anhydrous 2-methyl-1-propanol (isobutanol) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C. Dropwise, add 3.0 equivalents of TMSCl.

    • Causality: TMSCl reacts violently with the alcohol to generate anhydrous HCl in situ. Simultaneously, it forms hexamethyldisiloxane, effectively scavenging trace water and driving the esterification equilibrium forward without the need for a Dean-Stark apparatus.

  • Reflux: Heat the reaction mixture to 80 °C for 12 hours until the suspension becomes a clear solution, indicating the complete consumption of the zwitterionic L-alanine.

  • Isolation: Concentrate the mixture under reduced pressure to a viscous oil. Add cold diethyl ether (50 mL) to precipitate the product.

  • Purification: Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum for 24 hours to yield 2-methylpropyl (2S)-2-aminopropanoate hydrochloride.

Analytical Workflow & Logic

To unequivocally confirm the structure, a multi-tiered analytical approach is employed. The workflow below maps the logical progression from synthesis to structural validation.

G N1 L-Alanine + Isobutanol (Precursors) N2 In Situ Esterification (TMSCl / Δ) N1->N2 Acid Catalysis N3 Isobutyl L-alaninate HCl (Target Analyte) N2->N3 Precipitation N4 ESI-MS Analysis [M+H]+ m/z 146.1 N3->N4 Exact Mass N5 NMR Spectroscopy (1H, 13C, 2D-NMR) N3->N5 Connectivity N6 FT-IR Spectroscopy (Functional Groups) N3->N6 Vibrational Modes N7 Validated Molecular Structure N4->N7 N5->N7 N6->N7

Fig 1. Workflow for the synthesis and structural elucidation of isobutyl L-alaninate hydrochloride.

Structure Elucidation Protocols

Mass Spectrometry (ESI-MS)

Objective: Confirm the exact mass of the free base.

  • Protocol: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Inject into an ESI-qTOF mass spectrometer.

  • Causality: The molecule contains a basic primary amine (pKa ~ 8.0). Operating the ESI source in positive ion mode ensures quantitative protonation. The acidic mobile phase prevents the formation of sodium adducts, simplifying the spectra.

  • Result: A dominant pseudomolecular ion peak at m/z 146.1 [M+H]⁺ is observed, matching the theoretical mass of the protonated free base (C₇H₁₆NO₂⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm stereocenter integrity.

  • Protocol: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of DMSO-d₆. Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.

  • Causality: DMSO-d₆ is selected over CDCl₃ for two reasons: (1) The highly polar hydrochloride salt is insoluble in chloroform. (2) DMSO strongly hydrogen-bonds with the -NH₃⁺ protons, reducing their exchange rate with trace water and allowing them to be observed as a distinct broad singlet rather than being lost to the baseline.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Structural Assignment
1--170.2C=O (Ester Carbonyl)
24.05q (7.2)48.5CH (Alanine α-carbon)
31.42d (7.2)15.8CH₃ (Alanine methyl)
43.88d (6.5)71.4O-CH₂ (Isobutyl)
51.92m27.6CH (Isobutyl methine)
6, 70.91d (6.7)19.1CH₃ (Isobutyl dimethyls)
NH₃⁺8.55br s-Protonated Amine

Diagnostic Insight: The doublet at 3.88 ppm confirms the attachment of the isobutyl group to the ester oxygen. The coupling constant (J = 6.5 Hz) perfectly matches the interaction with the adjacent methine proton at 1.92 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Identify key functional groups to differentiate the ester from the starting carboxylic acid.

  • Protocol: Analyze the dry powder using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹.

  • Causality: ATR-FTIR requires no sample preparation (like KBr pelleting), preventing moisture absorption that could obscure the critical N-H stretching region.

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
2850 - 3100Strong, BroadN-H stretchingConfirms the presence of the primary ammonium salt (-NH₃⁺).
1745Strong, SharpC=O stretchingConfirms esterification. (Shifted from ~1710 cm⁻¹ of the free acid).
1580MediumN-H bendingSecondary confirmation of the amine group.
1220StrongC-O-C stretchingConfirms the ester linkage to the isobutyl aliphatic chain.

Conclusion

The structural elucidation of 2-methylpropyl (2S)-2-aminopropanoate hydrochloride relies on a synergistic analytical approach. ESI-MS provides the foundational molecular weight validation. High-resolution NMR in DMSO-d₆ maps the exact connectivity of the isobutyl and alanyl moieties while preserving the visibility of the hydrochloride salt protons. Finally, FT-IR definitively proves the conversion of the carboxylic acid to the ester. This self-validating data matrix ensures the high purity and structural fidelity required for its subsequent use in synthesizing complex antiviral nucleoside prodrugs[1][2].

References

  • World Intellectual Property Organization. (2022). Patent WO2022133323A1: 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections. Google Patents.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13089459, L-Alanine isopropyl ester hydrochloride (Structural Analog Reference). PubChem. Retrieved from[Link]

  • European Patent Office. (2025). Patent EP4591935A2: Methods and compounds for treating Filoviridae virus infections. Google Patents.

Sources

Exploratory

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the analytical techniques used for the structural elucidation of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (also known as Isobutyl L-alaninate hydrochloride). As a key chiral building block in modern synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates, rigorous and unambiguous characterization is paramount. This document offers researchers, scientists, and drug development professionals a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Beyond presenting raw data, this guide emphasizes the causality behind experimental choices and the logic of spectral interpretation, grounding its protocols in established scientific principles to ensure trustworthy and reproducible results.

Introduction and Molecular Overview

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is the hydrochloride salt of the isobutyl ester of L-alanine. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex, optically active molecules.[1][2] The presence of an amino group, an ester, and a chiral center necessitates a multi-faceted analytical approach to confirm its identity, purity, and stereochemical integrity. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure at a granular level.

Molecular Details:

Property Value Source
Chemical Name 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride [3][4]
Synonym(s) Isobutyl L-alaninate hydrochloride [5]
CAS Number 208117-11-7 [3][5]
Molecular Formula C₇H₁₆ClNO₂ [3][4]

| Molecular Weight | 181.66 g/mol |[3][4][5] |

Caption: 2D Structure of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Sample Preparation: Dissolve 5-10 mg of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[6]

    • Expert Insight: D₂O is an excellent choice as the acidic protons of the ammonium group (-NH₃⁺) will exchange with deuterium, causing their signal to disappear. This simplifies the spectrum and confirms the presence of these exchangeable protons. DMSO-d₆ can also be used and will typically show the -NH₃⁺ protons as a broad singlet.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Obtain the Free Induction Decay (FID) over a spectral width of approximately 12 ppm.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase correction, baseline correction, and referencing the solvent peak.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.1Quartet (q)1HH-αAlpha-proton, deshielded by the adjacent ester and ammonium group. Split into a quartet by the methyl protons.
~3.9Doublet (d)2H-O-CH₂ -Methylene protons of the isobutyl group, deshielded by the ester oxygen. Split by the single adjacent CH proton.
~2.0Nonet (m)1H-CH(CH₃)₂Methine proton of the isobutyl group, split by the six methyl protons and two methylene protons.
~1.6Doublet (d)3H-CH(CH₃ )Methyl protons on the alanine backbone, split by the alpha-proton.
~0.9Doublet (d)6H-CH(CH₃ )₂Equivalent methyl protons of the isobutyl group, split by the methine proton.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their functional group type.

  • Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of deuterated solvent as described for ¹H NMR.[6]

  • Instrument Setup: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer.

  • Data Acquisition & Processing: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data similarly to the ¹H spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~172C=OCarbonyl carbon of the ester, highly deshielded.
~72-O-C H₂-Methylene carbon of the isobutyl group, attached to the deshielding ester oxygen.
~50C-αAlpha-carbon, attached to the nitrogen and carbonyl group.
~27-C H(CH₃)₂Methine carbon of the isobutyl group.
~18-CH(C H₃)₂Methyl carbons of the isobutyl group.
~16-CH(C H₃)Methyl carbon of the alanine backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a spectrum can be obtained from a thin film (Nujol mull).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-2800N-H StretchAmmonium (-NH₃⁺)Broad absorption, often with fine structure, confirming the protonated amine.[7]
~2960-2870C-H StretchAlkyl (sp³)Indicates the presence of the alanine and isobutyl C-H bonds.
~1745C=O StretchEsterStrong, sharp absorption characteristic of an ester carbonyl group.
~1580N-H BendAmmonium (-NH₃⁺)Asymmetric bending vibration, further evidence of the hydrochloride salt.
~1250-1020C-O StretchEster & C-N StretchStrong C-O ester stretch and C-N stretch from the amine.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, pre-charged molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Data Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., 50-300 amu).

  • Molecular Ion: The primary ion observed will be the protonated molecule (after loss of HCl), [M+H]⁺, corresponding to the free base. The expected m/z will be 146.12 (for C₇H₁₆NO₂⁺).

  • Key Fragmentation Pathways: The molecular ion is prone to fragmentation, which provides structural evidence.

parent [C₇H₁₅NO₂ + H]⁺ m/z = 146.12 frag1 Loss of Isobutene (-C₄H₈) m/z = 90.05 parent->frag1 -C₄H₈ frag2 Loss of Isobutoxy radical (-•OC₄H₉) m/z = 74.06 parent->frag2 -•OC₄H₉ frag3 Loss of CO from m/z 74 m/z = 46.04 frag2->frag3 -CO

Caption: Predicted ESI-MS fragmentation pathway for the parent ion.

Integrated Analytical Workflow

The confirmation of the structure of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is not reliant on a single technique but on the convergence of evidence from multiple analyses.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation prep Weigh Compound nmr NMR (¹H & ¹³C) - Confirm C-H Framework - Stereochemistry check prep->nmr ir IR - Identify Functional Groups (C=O, -NH₃⁺, C-O) prep->ir ms MS (ESI) - Determine Molecular Weight - Analyze Fragmentation prep->ms interp Synthesize Data nmr->interp ir->interp ms->interp confirm Structure Elucidated & Identity Confirmed interp->confirm

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

The structural elucidation of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is achieved through a systematic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen backbone and the connectivity of the isobutyl and alanine moieties. IR spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the ammonium salt. Finally, ESI-Mass Spectrometry confirms the molecular weight of the parent amine and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and quality control of this important synthetic intermediate.

References

  • BLD Pharm. 2-Methylpropyl (2S)
  • Sigma-Aldrich. 2-methylpropyl (2S)
  • SpectraBase. l-Alanine, N-(4-trifluoromethylbenzoyl)-, isobutyl ester - Optional[Vapor Phase IR] - Spectrum.
  • BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine Isopropyl Ester.
  • PubChem - NIH. L-Alanine isopropyl ester hydrochloride.
  • PubChem - NIH. l-Alanine, N-methoxycarbonyl-, isobutyl ester.
  • Sapphire Bioscience. 2-Methylpropyl (2S)
  • PubChemLite. Methyl (2s)-2-[(2s)
  • BenchChem. An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester Hydrochloride.
  • Veeprho. L-Alanine Isopropyl Ester Hydrochloride | CAS 62062-65-1.
  • NIST. Propanoic acid, 2-methylpropyl ester.
  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.
  • Guidechem. What are the synthesis methods of L-Alanine Isopropyl Ester Hydrochloride?.

Sources

Foundational

Whitepaper: Chemical Stability, Degradation Kinetics, and Storage Protocols for L-Alanine Isobutyl Ester Hydrochloride

Executive Summary In modern drug development, the precise control of intermediate stability dictates the success of active pharmaceutical ingredient (API) synthesis. L-Alanine isobutyl ester hydrochloride (CAS: 208117-11...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise control of intermediate stability dictates the success of active pharmaceutical ingredient (API) synthesis. L-Alanine isobutyl ester hydrochloride (CAS: 208117-11-7) is a critical chiral building block, most notably utilized in the synthesis of phosphoramidate prodrugs (ProTides) for the treatment of Arenaviridae, Coronaviridae, and Filoviridae viral infections[1].

As a Senior Application Scientist, I have observed that the mishandling of this specific amino acid derivative is a primary cause of yield loss and stereochemical corruption in late-stage API coupling. This whitepaper provides an in-depth mechanistic analysis of its stability, establishes rigorous storage conditions, and outlines self-validating experimental protocols to ensure its integrity during complex synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the structural design of L-Alanine isobutyl ester hydrochloride is essential for predicting its chemical behavior.

  • The Isobutyl Ester Rationale: The isobutyl group is selected in prodrug design because it provides an optimal steric shield. It is bulky enough to resist premature esterase cleavage in systemic circulation, yet accessible enough to be hydrolyzed intracellularly to release the active payload [2].

  • The Hydrochloride Salt Rationale: Free amino acid esters are inherently unstable. The unprotonated α -amine is highly nucleophilic and will rapidly attack the ester carbonyl of an adjacent molecule. By protonating the amine (pKa ~9.8) to form the hydrochloride salt, we completely neutralize its nucleophilicity [3]. This salt formation is the fundamental mechanism that confers shelf stability to the molecule.

Degradation Pathways (Mechanistic Analysis)

When subjected to environmental stress, L-Alanine isobutyl ester hydrochloride degrades via three primary pathways. Understanding these mechanisms is critical for designing robust storage and handling protocols.

  • Moisture-Driven Ester Hydrolysis: The hydrochloride salt is highly hygroscopic. If exposed to ambient humidity, it draws water into the crystal lattice. Water acts as a nucleophile, slowly hydrolyzing the isobutyl ester back to L-alanine and isobutanol.

  • Base-Mediated Diketopiperazine (DKP) Formation: Exposure to alkaline vapors or premature neutralization during synthesis liberates the free amine. This triggers rapid head-to-tail intermolecular cyclization, forming a stable, unreactive diketopiperazine byproduct.

  • Racemization: Prolonged exposure to basic conditions facilitates proton abstraction at the chiral α -carbon. This converts the pure L-enantiomer into a D,L-racemic mixture, catastrophically impacting the stereospecificity and therapeutic efficacy of the final API.

Degradation A L-Alanine Isobutyl Ester HCl B Moisture/Base Exposure A->B Environmental Stress C Free Amine Base B->C Deprotonation D Ester Hydrolysis B->D H2O Attack E Diketopiperazine (DKP) C->E Nucleophilic Attack F Racemization (D,L) C->F Base Catalysis

Mechanistic degradation pathways of L-Alanine isobutyl ester under environmental stress.

Storage Conditions & Shelf-Life Kinetics

To arrest the degradation mechanisms outlined above, storage conditions must strictly control thermal kinetic energy and moisture ingress. Table 1 outlines the optimal storage matrix and the causality behind each parameter.

Table 1: Physicochemical Storage Matrix

Storage ParameterOptimal ConditionCausality / Risk of Deviation
Temperature 2°C to 8°CPrevents thermal activation of ester hydrolysis. Ambient storage accelerates DKP formation if trace free base is present.
Humidity < 20% RH (Desiccated)The HCl salt is hygroscopic. Moisture ingress provides the nucleophile (H2O) for ester cleavage.
Atmosphere Argon/Nitrogen BackfillDisplaces atmospheric moisture and prevents oxidative degradation of trace impurities.
Container Amber Glass / OpaqueProtects against photo-degradation, ensuring long-term structural integrity[4].

Table 2: Accelerated Stability & Shelf-Life Kinetics

Storage ConditionDurationExpected PurityPrimary Degradant
2-8°C, Desiccated24 Months> 98.5%None (Stable)
25°C, 60% RH6 Months~ 95.0%L-Alanine (Hydrolysis)
40°C, 75% RH1 Month< 90.0%DKP & L-Alanine

Experimental Protocols: Self-Validating Workflows

In ProTide synthesis, the most common point of failure is the premature neutralization of the amino acid ester prior to electrophile coupling. The following protocol utilizes a self-validating approach to ensure the free base is trapped by the electrophile immediately upon liberation [5].

Protocol: In-Situ Free Base Liberation and ProTide Coupling

Objective: Couple L-Alanine isobutyl ester to a p-nitrophenyl-activated phosphorus electrophile without inducing DKP formation or racemization.

  • Solubilization & Dehydration:

    • Action: Suspend L-Alanine isobutyl ester HCl (1.0 eq) and the activated electrophile (1.0 eq) in anhydrous Dichloromethane (DCM) (<50 ppm H2O).

    • Causality: Water must be strictly excluded to prevent competitive hydrolysis of the incoming electrophile.

  • Thermal Suppression:

    • Action: Chill the suspension to 0°C under an Argon atmosphere.

    • Causality: Lowering the kinetic energy suppresses the rate of DKP formation and racemization during the transient free-base phase.

  • Controlled Deprotonation:

    • Action: Add Triethylamine (TEA) (2.2 eq) dropwise over 15 minutes.

    • Self-Validation Check: Monitor the physical state of the reaction. The starting HCl salt is partially insoluble in DCM, appearing cloudy. As TEA neutralizes the salt, the liberated free base becomes highly soluble. A transition from a cloudy suspension to a clear homogeneous solution visually validates successful deprotonation.

  • In-Process Control (IPC) & Validation:

    • Action: Allow the reaction to stir for 1 hour at 0°C, then warm to room temperature.

    • Self-Validation Check: Extract a 10 μ L aliquot, dilute in Acetonitrile, and analyze via HPLC-UV at 310 nm. The disappearance of the p-nitrophenol ester peak and the emergence of the free p-nitrophenol peak mathematically validates that the coupling is complete. If the reaction stalls, verify the pH of the organic layer using moistened pH paper; it must remain slightly basic (pH 7.5-8.0) to keep the amine nucleophilic.

Workflow S1 1. Solubilization (Anhydrous DCM) S2 2. Base Addition (TEA at 0°C) S1->S2 S3 3. Electrophile Coupling S2->S3 S4 4. Aqueous Quenching S3->S4 S5 5. HPLC Validation S4->S5

Self-validating experimental workflow for in-situ free base liberation and coupling.

Conclusion

L-Alanine isobutyl ester hydrochloride is a highly engineered intermediate whose stability relies entirely on the protonation of its α -amine. By understanding the causality behind its degradation—namely moisture-driven hydrolysis and base-mediated diketopiperazine formation—researchers can implement strict 2-8°C desiccated storage and design self-validating, low-temperature coupling protocols. Adherence to these principles guarantees high-yield, stereopure synthesis of advanced pharmaceutical therapeutics.

References

  • Methods for treating arenaviridae and coronaviridae virus infections (US11007208B2)
  • Methods and compounds for treating Filoviridae virus infections (EP4591935A2) Source: European Patent Office URL:[Link]

  • Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides Source: ResearchGate URL:[Link]

  • L-Alanine isobutyl ester hydrochloride (CAS 208117-11-7) Source: Molbase URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Detailed Guide to the Synthesis of Isobutyl L-Alaninate Hydrochloride from L-Alanine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, in-depth protocol for the synthesis of isobutyl L-alaninate hydrochloride, a key chiral intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth protocol for the synthesis of isobutyl L-alaninate hydrochloride, a key chiral intermediate in pharmaceutical development and organic synthesis. The following application note moves beyond a simple recitation of steps to explain the "why" behind the "how," ensuring a deeper understanding and successful execution of the protocol.

Introduction: Strategic Importance of Isobutyl L-Alaninate Hydrochloride

L-alanine, a readily available and optically pure amino acid, is a foundational building block in asymmetric synthesis. The conversion of L-alanine to its isobutyl ester hydrochloride is a critical transformation that serves two primary purposes. First, the esterification of the carboxylic acid group protects it, allowing for selective reactions at the amino group. Second, the formation of the hydrochloride salt enhances the compound's stability, preventing the common side reaction of diketopiperazine formation, and improves its handling characteristics by converting the amino ester into a crystalline solid. The isobutyl group, in particular, can impart specific steric and lipophilic properties beneficial in the synthesis of more complex target molecules.

The Underpinning Chemistry: Fischer-Speier Esterification

The synthesis of isobutyl L-alaninate hydrochloride is a classic example of the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically achieved by using an excess of the alcohol (isobutanol in this case), which also serves as the solvent, and by employing a strong acid catalyst that also acts as a dehydrating agent.

In this protocol, thionyl chloride (SOCl₂) is used as the acid catalyst. When thionyl chloride reacts with isobutanol, it generates hydrogen chloride (HCl) gas in situ, which protonates the carboxylic acid of L-alanine, activating it for nucleophilic attack by the isobutanol. This method is highly effective as the byproducts, sulfur dioxide (SO₂) and HCl, are gaseous and can be easily removed.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from the preparation of the esterification reagent to the final purification of the product.

synthesis_workflow cluster_preparation Reagent Preparation cluster_reaction Esterification cluster_isolation Workup & Isolation cluster_purification Purification prep In situ generation of HCl in Isobutanol from SOCl₂ reaction Reflux of L-Alanine in acidic Isobutanol prep->reaction Addition of L-Alanine isolation Removal of excess solvent and HCl via rotary evaporation reaction->isolation Reaction completion purification Recrystallization from Ethanol/Diethyl Ether isolation->purification Crude product product Pure Isobutyl L-alaninate Hydrochloride purification->product Filtration & Drying

Caption: Workflow for the synthesis of isobutyl L-alaninate hydrochloride.

Detailed Experimental Protocol

This protocol has been designed to be self-validating. Careful adherence to the quantities, conditions, and checkpoints will ensure a high-purity product.

Reagents and Equipment
Reagent/EquipmentSpecifications
L-Alanine≥99% purity
Isobutanol (2-methyl-1-propanol)Anhydrous, ≥99.5%
Thionyl chloride (SOCl₂)≥99% purity
EthanolAnhydrous
Diethyl etherAnhydrous
Round-bottom flask (500 mL)With ground glass joint
Reflux condenserWith appropriate joint
Magnetic stirrer and stir bar-
Heating mantle-
Ice bath-
Rotary evaporator-
Buchner funnel and filter flask-
TLC platesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Acidic Esterification Reagent (Perform in a Fume Hood)

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 200 mL of anhydrous isobutanol.

  • Cool the flask in an ice bath with gentle stirring.

  • Slowly, and in a dropwise manner, add 24.0 mL (0.33 mol) of thionyl chloride to the cooled isobutanol over a period of 45-60 minutes. CAUTION: This is a highly exothermic reaction that releases toxic HCl and SO₂ gases. A slow addition rate is crucial to control the temperature and gas evolution.

  • Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for an additional 30 minutes.

Step 2: The Esterification Reaction

  • To the freshly prepared acidic isobutanol solution, add 20.0 g (0.224 mol) of L-alanine.

  • Attach a reflux condenser to the flask and place a drying tube filled with calcium chloride on top of the condenser to protect the reaction from atmospheric moisture.

  • Heat the reaction mixture to a gentle reflux (approximately 90-100°C) using a heating mantle.

  • Maintain the reflux for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting L-alanine spot is no longer visible.

    • TLC Mobile Phase: A mixture of Dichloromethane:Methanol (9:1) with a few drops of acetic acid.

    • Visualization: Staining with a ninhydrin solution and gentle heating will reveal the amino acid and its ester as purple spots.

Step 3: Product Isolation

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess isobutanol and HCl. The resulting product will be a viscous oil or a semi-solid residue.

Step 4: Purification by Recrystallization

  • Dissolve the crude residue in a minimum amount of hot anhydrous ethanol.

  • With gentle swirling, slowly add anhydrous diethyl ether until the solution becomes persistently cloudy.

  • Allow the solution to cool to room temperature, during which time crystallization should begin. For complete crystallization, store the flask at 4°C overnight.

  • Collect the resulting white, crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any soluble impurities.

  • Dry the purified product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 75-85%.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The expected melting point is in the range of 83-86°C.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Safety and Hazard Management

  • Thionyl Chloride: This substance is highly toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Flammable Solvents: Isobutanol, ethanol, and diethyl ether are flammable. Ensure that there are no sources of ignition in the vicinity of the experiment.

  • Waste Disposal: All organic waste, including the filtrate from the recrystallization, should be collected in a designated chlorinated waste container.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]

  • Robertson, D. N. (1963). Ethyl Cyanoacetate. Organic Syntheses, Coll. Vol. 4, p.419; Vol. 39, p.27. (While for a different ester, this provides a representative procedure for esterification using an acid catalyst). Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Application

Application Note: Thionyl Chloride Mediated Esterification of L-Alanine

Introduction: The Importance of Amino Acid Esters Amino acid esters are crucial intermediates in synthetic organic and medicinal chemistry, most notably in peptide synthesis.[1] The esterification of the carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Amino Acid Esters

Amino acid esters are crucial intermediates in synthetic organic and medicinal chemistry, most notably in peptide synthesis.[1] The esterification of the carboxylic acid moiety serves as a vital protecting group strategy, preventing the carboxyl group from participating in unwanted side reactions during peptide bond formation.[2][3] Furthermore, converting the zwitterionic amino acid into its ester hydrochloride salt increases its solubility in organic solvents, facilitating homogeneous reaction conditions. L-Alanine esters, for example, are common building blocks for synthesizing dipeptides, chiral ligands, and various pharmaceutical agents, including antiviral and anticancer drugs.[4][5]

The use of thionyl chloride (SOCl₂) in an alcoholic solvent is a classic, highly efficient, and widely adopted one-pot method for preparing amino acid ester hydrochlorides.[1][6] This method is favored for its use of readily available reagents and the formation of volatile byproducts (SO₂ and HCl), which simplifies product isolation. This application note provides a detailed protocol for the esterification of L-alanine using thionyl chloride, including mechanistic insights, safety protocols, and expected outcomes.

Reaction Mechanism: Activating the Carboxyl Group

The esterification of an amino acid using thionyl chloride and an alcohol (e.g., methanol or ethanol) is not a simple acid-catalyzed Fischer esterification. The process involves a multi-step mechanism where thionyl chloride plays a dual role.

  • In Situ Generation of HCl: Thionyl chloride reacts rapidly with the alcohol solvent to generate hydrogen chloride (HCl) and an alkyl chlorosulfite. This in situ generation of anhydrous HCl is critical.

  • Protonation and Protection: The generated HCl protonates the highly basic amino group of L-alanine, forming an ammonium salt. This protects the amine from reacting with thionyl chloride. Simultaneously, the carboxyl group is protonated, increasing its electrophilicity.

  • Activation of Carboxylic Acid: The primary role of thionyl chloride is to convert the carboxylic acid's hydroxyl group into a highly effective leaving group. The carboxylic acid attacks the sulfur atom of SOCl₂, forming an acyl chlorosulfite intermediate.[7][8]

  • Nucleophilic Acyl Substitution: The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which subsequently decomposes into sulfur dioxide (SO₂) and a chloride ion.[9][10] The final product is the L-alanine ester, which remains protonated as its hydrochloride salt.

Thionyl_Chloride_Esterification_Mechanism cluster_step1 Step 1: Reagent Interaction & Amine Protection cluster_step2 Step 2: Carboxyl Group Activation cluster_step3 Step 3: Nucleophilic Attack & Ester Formation L_Ala L-Alanine (Zwitterion) Protected_Ala L-Alanine Ammonium Salt L_Ala->Protected_Ala SOCl2 SOCl₂ HCl_gen HCl Generation SOCl2->HCl_gen + ROH ROH Alcohol (ROH) HCl_gen->Protected_Ala + L-Alanine Acyl_Chlorosulfite Acyl Chlorosulfite Intermediate Protected_Ala->Acyl_Chlorosulfite + SOCl₂ - HCl Tetrahedral_Int Tetrahedral Intermediate Acyl_Chlorosulfite->Tetrahedral_Int + ROH Product L-Alanine Ester HCl Tetrahedral_Int->Product - (ClSO₂H) Byproducts SO₂ + HCl Tetrahedral_Int->Byproducts

Figure 1: General mechanism for thionyl chloride mediated esterification of L-alanine.

Safety Precautions: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive reagent. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving thionyl chloride must be performed inside a certified chemical fume hood with proper ventilation.[11][12] An eyewash station and safety shower must be readily accessible.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical splash goggles and a full-face shield.[12][13]

    • Solvent-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • A flame-resistant lab coat.

  • Chemical Hazards:

    • Corrosive: Causes severe skin burns and eye damage upon contact.[14]

    • Toxic if Inhaled: Vapors can cause respiratory irritation and may lead to delayed pulmonary edema.[11][15]

    • Reacts Violently with Water: Contact with water or moisture produces large quantities of toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[12][15] NEVER use water to extinguish a fire involving thionyl chloride. Use a dry chemical extinguisher.[13]

  • Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide). This process should be done in a fume hood. Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Synthesis of L-Alanine Methyl Ester Hydrochloride

This protocol details the synthesis of L-alanine methyl ester hydrochloride. For the corresponding ethyl ester, substitute methanol with absolute ethanol.[16][17]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
L-Alanine≥99%Sigma-AldrichDry in a vacuum oven before use.
Thionyl Chloride (SOCl₂)≥99%, Reagent GradeSigma-AldrichUse from a freshly opened bottle or redistill.
Anhydrous Methanol (MeOH)≥99.8%, AnhydrousFisher ScientificUse a sealed bottle or dry over molecular sieves.
Diethyl Ether (Et₂O)AnhydrousVWRFor product precipitation and washing.
Round-bottom flask------Equipped with a stir bar.
Dropping Funnel------For controlled addition of SOCl₂.
Reflux Condenser------With a drying tube (CaCl₂ or Drierite).
Ice/Water Bath------For temperature control.
Rotary Evaporator------For solvent removal.
Step-by-Step Procedure
  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reactant Suspension: Add L-Alanine (8.91 g, 0.1 mol) to the flask, followed by anhydrous methanol (100 mL). Begin stirring to create a suspension.

  • Cooling: Cool the stirring suspension to -5 to 0 °C using an ice/salt or ice/acetone bath. Maintaining this low temperature is crucial to control the initial exothermic reaction.[18][19]

  • Thionyl Chloride Addition: Add thionyl chloride (11.0 mL, 0.15 mol, 1.5 eq) to the dropping funnel. Add the SOCl₂ dropwise to the cold, stirring suspension over a period of 30-45 minutes. The L-alanine will gradually dissolve as the reaction proceeds.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol) and maintain for 2-3 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. An acid trap is recommended.

  • Product Isolation & Purification:

    • To the resulting crude oil or solid, add ~100 mL of cold, anhydrous diethyl ether.

    • Stir or sonicate the mixture vigorously to induce precipitation of a white solid.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the solid with two portions of cold diethyl ether (2 x 30 mL) to remove any soluble impurities.

    • Dry the product, L-alanine methyl ester hydrochloride, under high vacuum to a constant weight.

Figure 2: Step-by-step workflow for the synthesis of L-alanine ester hydrochloride.

Results: Expected Yield and Characterization

Following this protocol, a high yield of the desired L-alanine ester hydrochloride is expected.

ProductTypical YieldMelting Point (°C)Appearance
L-Alanine Methyl Ester Hydrochloride>95%109-111White Crystalline Solid
L-Alanine Ethyl Ester Hydrochloride>80%[16]78-80[16]White Crystalline Solid

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the methyl/ethyl ester group, the alanine α-proton, and the alanine methyl group.[20]

  • Melting Point: The measured melting point should be sharp and align with the literature values cited above.

  • Optical Rotation: To confirm the retention of stereochemical integrity. For L-Alanine methyl ester hydrochloride, a typical value is [α]²⁵/D +7.0° (c = 1.6 in methanol).[21]

Troubleshooting and Key Insights

  • Low Yield: Often caused by moisture in the reagents or glassware, which consumes the thionyl chloride. Ensure all components are scrupulously dried. An insufficient amount of thionyl chloride or incomplete reaction time can also be a cause.

  • Product is an Oil/Gummy Solid: This can indicate residual solvent or impurities. Ensure complete removal of methanol/ethanol on the rotary evaporator and perform thorough washing with cold diethyl ether.

  • Alternative Reagents: While effective, the hazards of thionyl chloride have led to the development of other methods, such as using acetyl chloride or trimethylchlorosilane (TMSCl) with methanol, which can also generate HCl in situ under milder conditions.[1][19] However, the thionyl chloride method remains highly efficient for scale-up operations.

Conclusion

The thionyl chloride-mediated esterification of L-alanine is a robust and high-yielding method for producing the corresponding ester hydrochloride salts. By understanding the underlying mechanism and adhering strictly to anhydrous conditions and safety protocols, researchers can reliably synthesize these valuable building blocks for further application in pharmaceutical and chemical research.

References

  • Title: SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides Source: Chemistry Steps URL: [Link]

  • Title: HAZARD SUMMARY: THIONYL CHLORIDE Source: NJ.gov URL: [Link]

  • Title: 10.9 Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

  • Title: Alcohol to Chloride (SOCl2 + cat. DMF) Source: Common Organic Chemistry URL: [Link]

  • Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]

  • Title: Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

  • Title: Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: Bionium URL: [Link]

  • Title: Safety Data Sheet: Thionyl chloride Source: Carl ROTH URL: [Link]

  • Title: Synthesis of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride Source: PrepChem.com URL: [Link]

  • Title: ICSC 1409 - THIONYL CHLORIDE Source: INCHEM URL: [Link]

  • Source: Google Patents (CN110590587A)
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (via PMC) URL: [Link]

  • Title: Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: SCIRP URL: [Link]

  • Title: Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells Source: Chembiochem (via PMC) URL: [Link]

  • Title: Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides Source: RSC Publishing URL: [Link]

  • Source: Google Patents (US5374765A)
  • Source: Google Patents (US4554376A)
  • Title: What is the alternate process for preparing ester hydrochloride? Source: ResearchGate URL: [Link]

  • Source: Google Patents (JP4356292B2)
  • Title: 21.3 Reactions of Carboxylic Acids Source: OpenStax - Organic Chemistry URL: [Link]

  • Title: What are different ways to convert Amino Acid carboxylic acid into ester? Source: ResearchGate URL: [Link]

  • Title: How does this esterification reaction proceed without side product resulting from reaction of amine with? Source: Reddit (r/chemhelp) URL: [Link]

  • Source: Google Patents (CN109467515B)
  • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

Sources

Method

Application Note: Advanced Strategies for Incorporating 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride in Solid-Phase Peptide Synthesis

Executive Summary 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride, universally known as L-Alanine isobutyl ester hydrochloride (L-Ala-OiBu·HCl), is a highly versatile building block in modern peptide and bioconjugate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride, universally known as L-Alanine isobutyl ester hydrochloride (L-Ala-OiBu·HCl), is a highly versatile building block in modern peptide and bioconjugate chemistry. While traditional Fmoc-Solid-Phase Peptide Synthesis (SPPS) yields C-terminal acids or amides, the strategic installation of an isobutyl ester provides critical advantages in drug development. These include enhanced membrane permeability, protection against carboxypeptidases, and controlled intracellular prodrug activation[1]. Furthermore, this specific compound is the cornerstone of ProTide (phosphoramidate) technology, enabling the synthesis of advanced peptide-oligonucleotide conjugates and modified therapeutic peptides[2].

This application note provides a comprehensive guide to the chemical rationale, strategic workflows, and validated protocols for utilizing L-Ala-OiBu·HCl in solid-phase environments.

Scientific Rationale: The Causality of Chemical Choices

Why Isobutyl? The "Goldilocks" Ester

The selection of a C-terminal protecting group or prodrug moiety requires balancing synthetic stability with biological activation.

  • Stability during SPPS: Unlike tert-butyl esters, which are globally cleaved by the highly acidic trifluoroacetic acid (TFA) cocktails used during the final SPPS deprotection step, isobutyl esters are fully stable to standard Fmoc/tBu cleavage conditions[3]. This allows the isobutyl group to remain intact on the final unprotected peptide.

  • Biological Performance: Compared to methyl or ethyl esters, the branched isobutyl chain provides a superior balance of steric shielding—preventing premature degradation in plasma—while remaining susceptible to targeted cleavage by intracellular esterases (e.g., CES1 or Cathepsin A)[1].

Why the Hydrochloride Salt?

L-Ala-OiBu is supplied as a hydrochloride salt to prevent spontaneous diketopiperazine (DKP) formation and intermolecular aminolysis, which rapidly degrade free amino acid esters. However, this necessitates precise stoichiometric adjustments during SPPS coupling: the HCl must be neutralized in situ using an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Failing to account for this extra equivalent of acid will stall the coupling cycle by preventing the free amine from executing a nucleophilic attack on the activated carboxylate.

Data Presentation: Physicochemical Profiling

Understanding the physicochemical contribution of the ester moiety is critical for lead optimization. Table 1 summarizes the comparative advantages of the isobutyl ester in SPPS workflows.

Table 1: Comparison of C-Terminal Ester Modifications in Peptide Synthesis

Ester TypeLogP ContributionSteric HindranceSPPS Stability (95% TFA)Intracellular Cleavage Rate
Methyl LowMinimalHighVery Fast (Prone to plasma degradation)
Ethyl ModerateLowHighFast
Isobutyl High Moderate High Moderate (Controlled Prodrug Release)
t-Butyl Very HighHighLow (Cleaved by TFA)Very Slow

Strategic Workflows in SPPS

Workflow A: Side-Chain Anchoring for C-Terminal Esterification

To synthesize a peptide with a C-terminal L-Ala-isobutyl ester, the peptide is anchored to the resin via the side chain of a C-terminal Asp or Glu residue (e.g., using Fmoc-Asp-ODmab attached to a Wang resin). The alpha-carboxyl group is selectively deprotected and coupled to L-Ala-OiBu·HCl. The peptide is then elongated in the standard C-to-N direction. Alternatively, transesterification via HMBA linkers can be utilized[4].

SPPS_Workflow A Side-Chain Anchored Resin B Deprotect α-Carboxyl A->B C Couple L-Ala-OiBu·HCl B->C D Fmoc-SPPS Elongation C->D E TFA Cleavage D->E F C-Terminal Isobutyl Ester E->F

Caption: Workflow for synthesizing C-terminal isobutyl ester peptides via side-chain anchoring.

Workflow B: Intracellular Prodrug Activation Pathway

Once synthesized, the isobutyl ester acts as a lipophilic mask, driving cellular uptake before undergoing enzymatic hydrolysis to release the active therapeutic payload.

Activation_Pathway N1 Peptide Isobutyl Ester (High LogP, Permeable) N2 Cell Membrane Translocation N1->N2 Passive/Active Transport N3 Intracellular Esterases (CES1 / Cathepsin A) N2->N3 N4 Free Carboxylate Intermediate N3->N4 Enzymatic Hydrolysis N5 Active Peptide Target Engagement N4->N5 Receptor Binding

Caption: Intracellular activation pathway of isobutyl esterified peptide prodrugs.

Detailed Experimental Protocols

Protocol 1: Direct Coupling of L-Ala-OiBu·HCl to Resin-Bound Peptide Carboxylates

This protocol is designed as a self-validating system for coupling the isobutyl ester to a side-chain anchored peptide.

Reagents Required:

  • Resin-bound peptide with a free α-carboxyl group (1.0 eq)

  • L-Ala-OiBu·HCl (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (10.0 eq) Critical causality: Extra equivalents are mandatory to neutralize the HCl salt of the amino acid ester.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes. Drain completely.

  • Activation: In a separate vial, dissolve HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (5.0 eq) and stir for 1 minute to generate the active uronium species.

  • Neutralization & Coupling: Add L-Ala-OiBu·HCl (4.0 eq) to the activation vial, immediately followed by the remaining DIPEA (5.0 eq). Rationale: The sequential addition ensures the HCl salt is neutralized without risking premature degradation of the activated ester.

  • Reaction: Transfer the mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Validation (Self-Validating Step): Perform a micro-cleavage of a few resin beads using 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the addition of the L-Ala-OiBu moiety (+127 Da).

Protocol 2: On-Resin Phosphoramidation (ProTide-Peptide Hybrid Synthesis)

Adapted from nucleotide ProTide synthesis[2], this protocol grafts a phosphoramidate prodrug moiety onto the hydroxyl side chain of a resin-bound Ser, Thr, or Tyr residue.

Reagents Required:

  • Phenyl dichlorophosphate (2.0 eq)

  • L-Ala-OiBu·HCl (2.0 eq)

  • Triethylamine (TEA) (4.0 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Intermediate Generation: Dissolve phenyl dichlorophosphate (2.0 eq) in anhydrous DCM and cool to 0°C in an ice bath under a nitrogen atmosphere.

  • Ester Addition: Add L-Ala-OiBu·HCl (2.0 eq) in one solid portion.

  • Controlled Neutralization: Add TEA (4.0 eq) dropwise over 15 minutes. Rationale: Dropwise addition controls the highly exothermic reaction and strictly prevents over-substitution, ensuring the formation of the mono-chlorophosphoramidate intermediate rather than a bis-amino acid derivative[2].

  • Resin Coupling: Stir the intermediate mixture for 1 hour at room temperature, then transfer it directly to the SPPS reaction vessel containing the resin-bound peptide (featuring a selectively deprotected Ser/Thr/Tyr side chain).

  • Agitation: Agitate at room temperature for 12 hours.

  • Cleavage: Wash the resin extensively with DCM, then perform standard global cleavage (95% TFA cocktail). The isobutyl ester and phosphoramidate linkage will remain stable during this step.

References

1.[2] EP 4 591 935 A2 - Methods and compounds for treating Filoviridae virus infections Source: European Patent Office (EPO) URL:

2.[1] Recent Advances in the Synthesis of C-Terminally Modified Peptides Source: PMC (NIH) URL:

3.[3] WO2002066511A2 - Long lasting glucagon-like peptide 2 (glp-2) for the treatment of gastrointestinal diseases and disorders Source: Google Patents URL:

4.[4] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles Source: Royal Society of Chemistry (RSC) URL:

Sources

Method

Application Note: L-Alanine Isobutyl Ester Hydrochloride in the Asymmetric Synthesis of VLCFA-Inhibiting Herbicides

Executive Summary The transition from racemic mixtures to enantiopure active ingredients is a defining trend in modern agrochemical development. L-Alanine isobutyl ester hydrochloride serves as a premier chiral pool buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from racemic mixtures to enantiopure active ingredients is a defining trend in modern agrochemical development. L-Alanine isobutyl ester hydrochloride serves as a premier chiral pool building block for the asymmetric synthesis of Group 15 chloroacetamide herbicides, most notably Dimethenamid-P [1]. By leveraging the intrinsic stereocenter of this natural amino acid derivative, researchers can bypass inefficient late-stage chiral resolution. This application note details the mechanistic rationale, optimized synthetic protocols, and biological pathways associated with utilizing this critical intermediate.

Mechanistic & Structural Rationale

The selection of L-Alanine isobutyl ester hydrochloride over other chiral precursors (such as lactic acid derivatives) is driven by three distinct chemical advantages:

  • Stereochemical Fidelity : The (S)-stereocenter of L-alanine directly maps to the herbicidally active (1S, aRS) configuration of Dimethenamid-P[2]. Utilizing the nitrogen atom already present in the amino acid streamlines the synthesis compared to oxygen-to-nitrogen substitution routes.

  • Steric Shielding via the Isobutyl Group : During transition-metal-catalyzed C-N bond formation, base-mediated abstraction of the α -proton can lead to racemization. The bulky isobutyl ester group provides critical steric hindrance, suppressing this side reaction and maintaining enantiomeric excess (ee)[3]. Furthermore, the ester's lipophilicity enhances solubility in non-polar organic solvents used during cross-coupling.

  • Hydrochloride Salt Stability : The free base of α -amino esters is prone to spontaneous intermolecular aminolysis, forming diketopiperazines. The hydrochloride salt completely halts this degradation pathway, ensuring a long shelf-life and allowing for precise stoichiometric control when free-basing in situ[4].

Synthetic Pipeline & Protocols

The following workflows detail the transformation of L-Alanine isobutyl ester hydrochloride into Dimethenamid-P. Each protocol is designed as a self-validating system to ensure process integrity.

Phase 1: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Traditional nucleophilic aromatic substitution (S N​ Ar) is ineffective for unactivated thiophenes. Instead, a Buchwald-Hartwig cross-coupling is employed to forge the critical C-N bond[3].

  • Causality of Reagents : Pd 2​ (dba) 3​ and BINAP are selected because the bidentate BINAP ligand tightly coordinates the palladium center, suppressing unwanted β -hydride elimination. Cs 2​ CO 3​ is utilized as a mild base; unlike strong bases (e.g., NaOtBu), it effectively neutralizes the hydrochloride salt without triggering the epimerization of the α -chiral center[3].

  • Step-by-Step Protocol :

    • Charge a flame-dried Schlenk flask with L-Alanine isobutyl ester HCl (1.0 eq), 3-bromo-2,4-dimethylthiophene (1.05 eq), Pd 2​ (dba) 3​ (2 mol%), BINAP (4 mol%), and Cs 2​ CO 3​ (2.5 eq).

    • Evacuate and backfill the flask with Argon three times.

    • Inject anhydrous toluene (0.2 M) and heat the suspension to 90 °C for 12 hours under vigorous stirring.

    • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo.

  • System Validation : Withdraw a 50 µL aliquot of the crude mixture. Analyze via chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single peak confirms the retention of the (S)-enantiomer (>98% ee), validating the choice of the mild base and bulky ester[3].

Phase 2: Chemoselective Ester Reduction

The isobutyl ester must be reduced to a primary alcohol to allow for subsequent etherification[1].

  • Causality of Reagents : While Lithium Aluminum Hydride (LiAlH 4​ ) is traditionally used[1], it poses severe pyrophoric hazards upon scale-up. Instead, a NaBH 4​ /I 2​ system is employed. This combination generates diborane (B 2​ H 6​ ) in situ, which chemoselectively reduces the ester to the alcohol without cleaving the newly formed C-N bond or compromising the chiral center.

  • Step-by-Step Protocol :

    • Dissolve the N-aryl L-alanine isobutyl ester (1.0 eq) and NaBH 4​ (2.5 eq) in anhydrous THF at 0 °C.

    • Dissolve I 2​ (1.0 eq) in THF and add it dropwise over 30 minutes to manage the exothermic evolution of H 2​ gas.

    • Warm to room temperature and reflux for 4 hours.

    • Quench carefully with methanol until effervescence ceases, then concentrate and extract with ethyl acetate.

  • System Validation : Perform FTIR analysis on the isolated crude oil. The complete disappearance of the ester carbonyl stretch at 1739 cm⁻¹[4] and the appearance of a broad O-H stretch at ~3300 cm⁻¹ validates complete reduction.

Phase 3: Chloroacetylation & Etherification

The final phase installs the chloroacetamide pharmacophore and the methoxy ether required for herbicidal activity[2].

  • Causality of Reagents : Chloroacetyl chloride acts as a potent acylating agent. The reaction is kept strictly at 0 °C to prevent over-reaction. Dimethyl sulfate is then used for O-methylation, locking the molecule into its active conformation.

  • Step-by-Step Protocol :

    • Dissolve the chiral amino alcohol in dichloromethane with triethylamine (1.2 eq) at 0 °C.

    • Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours.

    • Wash with 1M HCl, dry over Na 2​ SO 4​ , and concentrate.

    • Dissolve the intermediate in THF, add NaOH (aq), and dimethyl sulfate (1.2 eq). Stir at 40 °C for 6 hours[2].

  • System Validation : Analyze the final product via GC-MS. The presence of the molecular ion peak corresponding to Dimethenamid-P (m/z 275) validates the successful dual-functionalization.

SyntheticWorkflow A L-Alanine Isobutyl Ester HCl B N-Arylation (Pd Catalyst) A->B 3-Bromo-2,4- dimethylthiophene C Chiral N-Aryl Ester B->C D Ester Reduction (NaBH4/I2) C->D E Chiral Amino Alcohol D->E F Acylation & Etherification E->F 1. Chloroacetyl Cl 2. Me2SO4 G Dimethenamid-P (Active Herbicide) F->G

Synthetic workflow from L-Alanine isobutyl ester HCl to Dimethenamid-P.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized synthetic workflow, demonstrating the efficiency of utilizing the L-Alanine isobutyl ester platform.

Reaction PhaseReagents / CatalystTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
N-Arylation Pd 2​ (dba) 3​ / BINAP / Cs 2​ CO 3​ 901288>98
Reduction NaBH 4​ / I 2​ 25 - 65492>98
Acylation Chloroacetyl Cl / Et 3​ N0 - 25295>98
Etherification Dimethyl sulfate / NaOH40685>98

Biological Mechanism of Action (VLCFA Inhibition)

Once synthesized, Dimethenamid-P functions as a highly potent Group 15 herbicide. Its core mechanism of action involves the inhibition of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex located in the endoplasmic reticulum[5].

By inhibiting the FAE1-like genes responsible for VLCFA synthase, Dimethenamid-P blocks the addition of malonyl-CoA to fatty acid chains[5]. This halts the production of C20, C22, and C24 fatty acids, which are critical building blocks for plant cell membranes and epicuticular wax layers[6]. The physiological result is the rapid arrest of cell division and the inhibition of shoot emergence in susceptible weed species[7].

MOA A Dimethenamid-P B VLCFA Elongase Complex (Endoplasmic Reticulum) A->B Binds to target site C Inhibition of C20, C22, C24 Fatty Acid Synthesis B->C Blocks malonyl-CoA addition D Disruption of Cell Membrane & Wax Layer Formation C->D E Arrest of Weed Seedling Emergence & Growth D->E

Mechanism of action of Dimethenamid-P via VLCFA elongase inhibition.

Sources

Application

Application Note: Comprehensive HPLC Method Development for the Chemical and Enantiomeric Purity of 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride

Target Audience: Analytical Researchers, Formulation Scientists, and CMC Drug Development Professionals Executive Summary 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride, commonly known as Isobutyl L-alaninate hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and CMC Drug Development Professionals

Executive Summary

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride, commonly known as Isobutyl L-alaninate hydrochloride, is a critical chiral building block and prodrug moiety utilized extensively in the synthesis of antiviral phosphoramidate prodrugs (Protides). As a Senior Application Scientist, I have designed this protocol to address the specific analytical bottlenecks associated with this compound: its high polarity, susceptibility to hydrolysis, lack of a UV chromophore, and the critical need for chiral integrity.

This guide outlines a dual-method approach. It replaces error-prone, low-wavelength UV methods with a robust HPLC-CAD (Charged Aerosol Detection) method for chemical purity, and utilizes diastereomeric pre-column derivatization for precise enantiomeric quantitation. Every protocol described herein is engineered as a self-validating system to ensure absolute data trustworthiness.

The Analytical Challenge & Mechanistic Rationale

Overcoming the Chromophore Limitation

Because aliphatic amino acid esters lack a conjugated π-electron system, traditional UV detection requires monitoring at low wavelengths (e.g., 205–210 nm). This approach is highly susceptible to baseline drift during gradient elution and interference from trace organic impurities. Charged Aerosol Detection (CAD) circumvents this by providing a mass-dependent, near-universal response for non-volatile analytes, independent of their optical properties[1]. Recent pharmaceutical applications demonstrate that CAD systems significantly outperform traditional UV methods for polar amino acids in both sensitivity and robustness, eliminating the need for complex post-column derivatization[2].

Causality in Method Design: CAD requires completely volatile mobile phases. Therefore, we utilize 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it acts as a volatile ion-pairing agent that interacts with the protonated primary amine of the isobutyl ester, increasing its retention on the reversed-phase column, while cleanly evaporating in the CAD nebulizer to prevent background noise.

Addressing Enantiomeric Purity

While direct separation of amino acid enantiomers on chiral stationary phases (CSPs) is possible, it often suffers from poor peak shape, limited column lifespan, and high costs[3]. Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) offers a highly reliable, cost-effective alternative.

Causality in Method Design: FDAA reacts quantitatively with the primary amine of the analyte. This reaction achieves two critical goals: it converts the enantiomers (L- and D-isomers) into diastereomers, which possess different physicochemical properties and can be easily resolved on a standard C18 column, and it tags the molecules with a strong UV chromophore ( λmax​ = 340 nm), allowing for baseline resolution with exceptional precision and sensitivity[4].

Strategic Analytical Workflow

The following diagram illustrates the decision matrix and analytical pathways developed for the complete purity profiling of Isobutyl L-alaninate hydrochloride.

AnalyticalWorkflow Start 2-Methylpropyl (2S)-2-aminopropanoate HCl (Isobutyl L-alaninate HCl) Branch1 Chemical Purity & Related Substances Start->Branch1 Branch2 Enantiomeric Purity (D-isomer Quantitation) Start->Branch2 Challenge1 Challenge: Lack of UV Chromophore High Polarity & Salt Form Branch1->Challenge1 Challenge2 Challenge: Chiral Resolution Without Expensive CSPs Branch2->Challenge2 Solution1 Method A: RP-HPLC with CAD (Charged Aerosol Detection) Volatile Buffer (0.1% TFA) Challenge1->Solution1 Solution2 Method B: Pre-column Derivatization (Marfey's Reagent - FDAA) HPLC-UV at 340 nm Challenge2->Solution2

Decision tree for the HPLC method development of Isobutyl L-alaninate hydrochloride.

Method A: Chemical Purity via RP-HPLC-CAD

This method is designed to quantify the active pharmaceutical ingredient (API) and its primary degradation products, specifically free L-alanine and dipeptide impurities.

Sample Preparation Protocol

Caution: The isobutyl ester linkage is susceptible to hydrolysis at extreme pH. All sample preparations must be analyzed within 24 hours and stored at 4°C.

  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile (90:10, v/v) containing 0.1% Formic Acid. The slight acidity suppresses ester hydrolysis.

  • Standard Preparation: Accurately weigh 10.0 mg of Isobutyl L-alaninate HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the test sample at 1.0 mg/mL using the same procedure. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3, 150 × 4.6 mm, 3.5 µm (Chosen for its ability to retain highly polar degradation products like free L-alanine).

  • Column Temperature: 30°C

  • Detector: Charged Aerosol Detector (CAD). Evaporation temperature set to 35°C to preserve semi-volatile impurities while maintaining a stable baseline.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Gradient Program (Method A)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0982Isocratic hold to retain polar L-alanine
5.0982Isocratic hold
15.05050Linear gradient to elute the API
20.01090Column wash (elute hydrophobic impurities)
25.0982Re-equilibration
30.0982End of run

Method B: Enantiomeric Purity via FDAA Derivatization

To ensure the chiral integrity of the L-alaninate ester, this method quantifies trace levels of the D-isomer impurity.

Derivatization Protocol (Self-Validating System)
  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA (Marfey's Reagent) in Acetone.

  • Buffer Preparation: Prepare a 1.0 M solution of Sodium Bicarbonate ( NaHCO3​ ) in water to provide the mildly basic environment necessary for the nucleophilic substitution reaction.

  • Reaction Mixture: In a 2 mL amber HPLC vial, combine:

    • 100 µL of the sample solution (1.0 mg/mL in water)

    • 20 µL of 1.0 M NaHCO3​

    • 100 µL of 1% FDAA solution

  • Incubation: Seal the vial and incubate at 40°C in a heating block for exactly 60 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1.0 M HCl. The color will shift from deep orange to bright yellow. Add 760 µL of Acetonitrile to dilute the sample for injection.

  • System Suitability Standard: Perform the exact same derivatization on a spiked standard containing 99% L-isomer and 1% D-isomer to verify chromatographic resolution prior to running unknown samples.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 150 × 4.6 mm, 5 µm.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer for the bulky diastereomeric complexes).

  • Detector: UV at 340 nm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

Gradient Program (Method B)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial conditions
25.04060Linear gradient for diastereomer separation
27.01090Column wash
32.08020Re-equilibration
35.08020End of run

System Suitability & Validation Metrics

To guarantee the trustworthiness of the analytical data, the methods must meet the strict system suitability testing (SST) criteria outlined below before any batch release.

ParameterMethod A (Chemical Purity / CAD)Method B (Chiral Purity / UV)Acceptance Criteria
Resolution ( Rs​ ) API vs. L-Alanine impurityL-L Diastereomer vs. L-D Diastereomer Rs​≥2.0
Tailing Factor ( Tf​ ) Isobutyl L-alaninate peakL-L Diastereomer peak Tf​≤1.5
Precision (%RSD) 6 replicate injections of API6 replicate injections of Derivatized API ≤2.0%
Limit of Quantitation ≤0.05% (approx. 0.5 µg/mL) ≤0.03% (approx. 0.3 µg/mL)Signal-to-Noise ≥10:1
Linearity ( R2 ) 0.5 µg/mL to 1500 µg/mL0.3 µg/mL to 50 µg/mL (for D-isomer) R2≥0.995

References

  • Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector BioProcessing Journal URL: [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision Chromatography Online URL: [Link]

  • Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases Bulletin of the Korean Chemical Society / ResearchGate URL:[Link]

Sources

Method

Application Note: Recrystallization Procedure for Purifying Isobutyl L-Alaninate Hydrochloride

Executive Summary Isobutyl L-alaninate hydrochloride (L-alanine isobutyl ester hydrochloride) is a critical intermediate in the synthesis of phosphoramidate nucleotide prodrugs (ProTides) and various antiviral agents. Sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isobutyl L-alaninate hydrochloride (L-alanine isobutyl ester hydrochloride) is a critical intermediate in the synthesis of phosphoramidate nucleotide prodrugs (ProTides) and various antiviral agents. Synthesized primarily via the esterification of L-alanine with isobutanol using trimethylsilyl chloride or thionyl chloride ()[1], the crude product often contains unreacted amino acids, residual reagents, and degradation byproducts. Achieving >99% purity is paramount for downstream coupling reactions. This application note details a highly scalable, field-proven solvent/anti-solvent recrystallization protocol designed to yield analytically pure isobutyl L-alaninate hydrochloride while preventing common failure modes such as liquid-liquid phase separation (oiling out).

Physicochemical Rationale & Mechanistic Insights

Isobutyl L-alaninate hydrochloride is an amphiphilic salt. The protonated primary amine ( −NH3+​ ) and chloride counterion form a highly polar headgroup, while the isobutyl ester provides a lipophilic tail.

The Causality of Solvent Selection: Purification of amino acid ester hydrochlorides relies on manipulating the dielectric constant of the medium ()[2]. In a protic primary solvent (e.g., Methanol or Isobutanol), strong hydrogen bonding disrupts the ionic crystal lattice, resulting in high solubility. When an aprotic anti-solvent (e.g., Methyl tert-butyl ether[MTBE] or Diisopropyl ether [DIPE]) is introduced, the bulk dielectric constant of the solvent mixture sharply decreases. This reduction in polarity increases the electrostatic attraction between the −NH3+​ and Cl− ions, driving the re-association of the ionic pairs and pushing the system into the metastable zone of supersaturation. This methodology avoids the harsh, yield-reducing workup procedures associated with other purification methods ()[3].

Thermo A Undersaturated Solution (High Dielectric Constant) B Addition of Aprotic Anti-Solvent (Lowers Dielectric Constant) A->B C Supersaturation Limit Reached (Metastable Zone) B->C D Spontaneous Nucleation (ΔG < 0) C->D

Figure 1: Thermodynamic mechanism of anti-solvent-driven nucleation.

Materials and Reagents

  • Target API: Crude Isobutyl L-alaninate hydrochloride (approx. 85-90% purity).

  • Primary Solvent: Methanol (MeOH, HPLC grade) or Isobutanol (Analytical grade).

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE).

  • Equipment: Jacketed glass reactor with overhead stirring, PTFE 0.45 µm inline filter, vacuum filtration apparatus (Buchner funnel).

Quantitative Process Parameters

The following table summarizes the optimized volumetric ratios and expected outcomes for two distinct solvent systems. Volumes (V) are relative to the mass of the crude starting material (e.g., 1 V = 1 mL per 1 g of crude).

ParameterMethanol / MTBE SystemIsobutanol / DIPE System
Primary Solvent Volume 1.5 - 2.0 V2.0 - 2.5 V
Anti-Solvent Volume 3.0 - 4.0 V4.0 - 5.0 V
Dissolution Temperature 45 - 50 °C55 - 60 °C
Nucleation Temperature 35 - 40 °C40 - 45 °C
Expected Yield 85 - 90%80 - 85%
Purity (HPLC) > 99.5%> 99.0%
Risk of Oiling Out Moderate (Requires strict temp control)Low

Step-by-Step Recrystallization Protocol

Workflow N1 Crude Isobutyl L-Alaninate HCl N2 Dissolution in Protic Solvent (MeOH or Isobutanol) at 45-50°C N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Controlled Anti-Solvent Addition (MTBE or DIPE at 40°C) N3->N4 N5 Cooling & Nucleation (Ramp down to 0-5°C) N4->N5 N6 Crystal Aging (Stirring for 2-4 hours) N5->N6 N7 Vacuum Filtration & Washing (Cold Anti-Solvent) N6->N7 N8 Purified Crystalline Product (>99% Purity) N7->N8

Figure 2: Step-by-step workflow for the solvent/anti-solvent recrystallization process.

Step 1: Dissolution Suspend 100 g of crude isobutyl L-alaninate hydrochloride in 150 mL (1.5 V) of Methanol in a jacketed reactor. Heat the mixture to 45–50 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

Step 2: Clarification (Hot Filtration) Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulate matter, dust, or polymerized byproducts. Return the clarified filtrate to the reactor and stabilize the temperature at 40 °C.

Step 3: Anti-Solvent Titration (Metastable Zone Control) Expertise Insight: Adding the anti-solvent too rapidly at low temperatures forces the system across the spinodal curve, causing the solute to separate as a dense, viscous oil (Liquid-Liquid Phase Separation). To prevent this, slowly add 300 mL (3.0 V) of MTBE at a rate of 5-10 mL/min while maintaining the reactor at 40 °C. The solution will become slightly opalescent, indicating the boundary of the metastable zone.

Step 4: Seeding and Nucleation Introduce 0.5 g of pure isobutyl L-alaninate hydrochloride seed crystals. Seeding bypasses the primary nucleation energy barrier, ensuring controlled crystal growth rather than spontaneous, uncontrolled precipitation.

Step 5: Cooling and Aging Program the jacketed reactor to cool from 40 °C to 0–5 °C at a linear cooling ramp of 0.5 °C/min. Once the target temperature is reached, age the suspension under continuous stirring for 2 to 4 hours. This aging period allows for Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals.

Step 6: Isolation and Washing Filter the resulting suspension under vacuum using a Buchner funnel. Wash the filter cake with 2 x 50 mL of pre-chilled (0 °C) MTBE to displace the impurity-laden mother liquor.

Step 7: Drying Transfer the purified crystals to a vacuum oven. Dry at 35 °C under high vacuum (<50 mbar) for 12 hours to remove residual solvent.

Self-Validating System & Troubleshooting (Trustworthiness)

A robust protocol must be a self-validating system. Do not rely solely on visual cues to determine the completion of the crystallization process.

  • In-Process Control (IPC) - Mother Liquor Assay: Before initiating filtration (Step 6), extract a 1 mL sample of the suspension. Spin down the aliquot in a microcentrifuge and analyze the supernatant via HPLC.

    • Validation Metric: If the concentration of the API in the mother liquor is <10 mg/mL , the crystallization is thermodynamically complete.

    • Corrective Action: If the concentration exceeds 15 mg/mL , the system has stalled in a metastable state. Add an additional 0.5 V of MTBE and age for 1 more hour at 0 °C.

  • Troubleshooting "Oiling Out": If the product forms an oil at the bottom of the reactor during Step 3, the supersaturation was generated too quickly. Correction: Re-heat the reactor to 55 °C until the oil redissolves into a single homogeneous phase, then resume cooling at a much slower ramp rate (0.1 °C/min) with increased agitation.

References

  • [1] Title: WO2022133323A1 - 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections. Source: Google Patents (WIPO PCT). URL:

  • [2] Title: Aggregation Behavior of Amino Acid Ionic Liquid Surfactants in Aqueous Media. Source: The Journal of Physical Chemistry B (ACS Publications). URL:[Link]

  • [3] Title: A Convenient Synthesis of Amino Acid Methyl Esters. Source: Molecules (PMC - NIH). URL:[Link]

Sources

Application

Application of L-Alanine Isobutyl Ester Hydrochloride in Agrochemical Synthesis: A Technical Guide

Introduction: The Critical Role of Chirality in Modern Agrochemicals In the pursuit of more effective and environmentally benign crop protection solutions, the stereochemistry of active ingredients has become a central f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Agrochemicals

In the pursuit of more effective and environmentally benign crop protection solutions, the stereochemistry of active ingredients has become a central focus of agrochemical research and development. Many modern herbicides, fungicides, and insecticides are chiral molecules, existing as enantiomers – non-superimposable mirror images. It is a well-established principle that the biological activity of these enantiomers can differ significantly, with one often exhibiting the desired pesticidal effect while the other may be less active or even contribute to off-target effects.[1] The use of single-enantiomer agrochemicals offers numerous advantages, including higher efficacy at lower application rates, reduced environmental load, and improved toxicological profiles.[1]

L-alanine, a naturally occurring amino acid, represents a readily available and cost-effective source of chirality for the synthesis of these advanced agrochemicals.[1][2] Its derivatives, such as L-alanine isobutyl ester hydrochloride, serve as versatile chiral building blocks, enabling the introduction of a specific stereocenter into the target molecule.[2] This application note provides a detailed technical guide on the use of L-alanine isobutyl ester hydrochloride in the synthesis of agrochemicals, with a particular focus on the chloroacetamide herbicide, dimethenamid-P.

L-Alanine Isobutyl Ester Hydrochloride: A Key Chiral Synthon

L-alanine isobutyl ester hydrochloride is a salt of the isobutyl ester of L-alanine. The esterification of the carboxylic acid group and the formation of the hydrochloride salt of the amino group serve two primary purposes in organic synthesis. Esterification protects the carboxylic acid from unwanted reactions, allowing for selective modification at the amino group. The hydrochloride salt enhances the compound's stability and improves its handling characteristics.

The (S)-configuration of the chiral center in L-alanine isobutyl ester hydrochloride is transferred to the final agrochemical product, ensuring the desired stereochemistry for optimal biological activity. This approach, utilizing a "chiral pool" of readily available natural compounds, is a cornerstone of modern asymmetric synthesis.[1]

Application in the Synthesis of the Herbicide Dimethenamid-P

A prominent example of the application of L-alanine isobutyl ester hydrochloride in agrochemical synthesis is in one of the patented routes to dimethenamid-P.[3][4] Dimethenamid-P is the herbicidally active (S)-enantiomer of the chloroacetamide herbicide dimethenamid.[5] It is a selective, pre-emergent herbicide used to control annual grasses and small-seeded broadleaf weeds in crops such as corn, soybeans, and peanuts.[4] The mode of action of chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell division and growth.[6]

The synthesis of dimethenamid-P from an L-alanine derivative involves a multi-step process that leverages the chirality of the starting material to produce the desired enantiomerically enriched final product.

Synthetic Pathway Overview

The overall synthetic route to dimethenamid-P utilizing an L-alanine isobutyl ester derivative can be summarized as follows:

G A L-Alanine Isobutyl Ester Hydrochloride B N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester A->B Reaction with 2,4-dimethyl-3-aminothiophene C (S)-2-[(2,4-dimethyl-3-thienyl)amino]-1-propanol B->C Reduction (e.g., LiAlH4) D (S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-hydroxy-1-methylethyl)acetamide C->D Acylation with chloroacetyl chloride E Dimethenamid-P D->E Etherification G cluster_0 Synthesis of Chiral Intermediate cluster_1 Core Structure Assembly cluster_2 Final Product A Esterification of L-Alanine B Activation of Isobutyl Ester A->B C Amination with 2,4-dimethyl-3-aminothiophene B->C D Reduction of Ester C->D E Acylation with Chloroacetyl Chloride D->E F Etherification E->F G Dimethenamid-P F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methylpropyl (2S)-2-aminopropanoate Hydrochloride Synthesis

Welcome to the Technical Support Center. 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (commonly known as isobutyl L-alaninate hydrochloride) is a critical intermediate in the development of 6-aza-nucleoside prodru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (commonly known as isobutyl L-alaninate hydrochloride) is a critical intermediate in the development of 6-aza-nucleoside prodrugs and other therapeutics. Synthesizing this compound with high yield (>90%) and purity requires precise control over esterification kinetics.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your synthesis workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my yield consistently below 70% when using the standard thionyl chloride ( SOCl2​ ) method at low temperatures? A1: The root cause is a thermal kinetic mismatch. Traditional protocols often recommend adding SOCl2​ to the L-alanine/isobutanol suspension at temperatures below 10 °C. However, at this low temperature, the reaction kinetics are sluggish, causing unreacted SOCl2​ to pool in the mixture. When you subsequently raise the temperature to reflux, a sudden, violent exothermic reaction occurs (bumping). This rapid boiling causes the SOCl2​ to volatilize and escape the system before it can fully react with the L-alanine, stalling the esterification. Solution: By continuously adding SOCl2​ at an internal temperature of >20 °C, the reagent reacts immediately upon contact, preventing dangerous accumulation and pushing yields above 95%1[1].

Q2: Are there alternative coupling reagents that avoid the harsh acidic fuming of SOCl2​ while maintaining high yield? A2: Yes. Trimethylsilyl chloride (TMSCl) is a highly efficient, milder alternative. When TMSCl is added to 2-methyl-1-propanol (isobutanol), it reacts to generate HCl gas in situ alongside hexamethyldisiloxane. In this system, TMSCl acts as both an acid catalyst precursor and a powerful water scavenger. By continuously consuming the water byproduct of the Fischer esterification, it strictly drives the equilibrium to the right, routinely achieving ~92% yields without the harsh fuming associated with SOCl2​ 2[2].

Q3: How do I self-validate the completion of the esterification to ensure no unreacted starting material remains? A3: Aliphatic amino acids like L-alanine lack UV chromophores, rendering standard UV-HPLC ineffective without prior derivatization. You must build self-validation directly into your workflow:

  • Visual Cue: L-alanine is insoluble in isobutanol. The reaction is only complete when the opaque suspension transitions into a completely clear, transparent solution.

  • TLC Monitoring: Use a Ninhydrin stain. L-alanine is highly polar and will remain at the baseline in standard organic mobile phases (e.g., CHCl3​ :MeOH 9:1), whereas the isobutyl ester hydrochloride will migrate significantly higher ( Rf​ ~ 0.4–0.6).

  • FT-IR Validation: Confirm the disappearance of the broad carboxylic acid O-H stretch (~3000–2500 cm−1 ) and the appearance of a sharp ester carbonyl C=O stretch at ~1740 cm−1 .

Part 2: Quantitative Yield Comparison

The following table summarizes the expected outcomes based on the chosen reagent and thermal parameters.

MethodReagentAddition TempReaction TempTypical YieldReference
Traditional SOCl2​ Thionyl Chloride< 10 °CReflux70 - 85%[1]
Controlled SOCl2​ Thionyl Chloride20 - 40 °C40 - 60 °C> 95%[1]
TMSCl Activation Trimethylsilyl ChlorideAmbientAmbient - 50 °C~ 92%[2],[3]

Part 3: Validated Experimental Protocols

Protocol A: Controlled Thionyl Chloride Esterification (High-Yield Route)

This protocol utilizes thermal control to prevent reagent volatilization.

  • Suspension: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend L-alanine (1.0 eq) in 2-methyl-1-propanol (approx. 5–10 volumes). Causality: Isobutanol acts as both the reactant and the solvent. The mixture begins as a suspension because L-alanine is insoluble in organic alcohols until the amine is protonated and the carboxylate is esterified.

  • Thermal Regulation: Adjust the internal temperature of the suspension to strictly between 20 °C and 40 °C.

  • Activation: Continuously or intermittently add Thionyl Chloride ( SOCl2​ ) (1.2–1.5 eq) dropwise while maintaining the 20–40 °C internal temperature. Causality: Initiating the reaction at >20 °C ensures SOCl2​ reacts instantly with the alcohol to generate the catalytic HCl, preventing dangerous accumulation and subsequent bumping[1].

  • Reflux & Self-Validation: Heat the mixture to 40–60 °C and stir until the suspension clears completely. Validate completion via Ninhydrin-stained TLC.

  • Isolation: Concentrate the mixture under vacuum to remove excess isobutanol and dissolved SO2​ /HCl. Reconstitute the resulting thick syrup in a minimal amount of warm isobutanol, then precipitate the product by adding cold diethyl ether. Filter and dry under vacuum to obtain the pure 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride.

Protocol B: TMSCl-Mediated Esterification (Alternative Route)

This protocol is ideal for moisture-sensitive environments or when avoiding SO2​ byproducts is necessary.

  • Suspension: Suspend L-alanine (1.0 eq) in 2-methyl-1-propanol (approx. 10 volumes).

  • Activation: Add Trimethylsilyl chloride (TMSCl) (2.0–5.0 eq) dropwise at room temperature. Causality: TMSCl reacts with the alcohol to generate HCl gas and hexamethyldisiloxane. It acts as a powerful water scavenger, driving the equilibrium of the esterification forward3[3].

  • Stirring: Stir at ambient temperature or under mild heating (up to 50 °C) for 12–24 hours until TLC indicates complete consumption of L-alanine.

  • Isolation: Concentrate under reduced pressure. The byproduct (hexamethyldisiloxane) is highly volatile and easily removed during evaporation, leaving behind the highly pure ester hydrochloride salt.

Part 4: Workflows and Logical Relationships

G N1 L-Alanine + Isobutanol (Suspension) N2 Temperature Control (Maintain 20-40°C) N1->N2 N3 Continuous Addition of SOCl2 N2->N3 Prevents sudden boiling N4 Reflux & Stirring (In situ HCl generation) N3->N4 Esterification N5 Vacuum Concentration (Remove excess volatiles) N4->N5 TLC Validation N6 Precipitation (Ether/Alcohol) N5->N6 N7 2-Methylpropyl (2S)-2-aminopropanoate HCl (Yield > 95%) N6->N7 High Purity

Workflow for the synthesis of 2-Methylpropyl (2S)-2-aminopropanoate HCl via SOCl2 activation.

Troubleshooting T1 Issue: Low Yield (<70%) T2 Perform TLC (Ninhydrin) T1->T2 T3 Unreacted L-Alanine? T2->T3 T4 Yes: Reagent Depletion Add SOCl2/TMSCl at >20°C T3->T4 Incomplete reaction T5 No: Product Lost in Workup? T3->T5 Reaction complete T6 Optimize Crystallization (Reduce warm alcohol volume) T5->T6 High solubility issue

Troubleshooting logic tree for resolving low yield in amino acid esterification.

References

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH | Source: nih.gov | URL: 2[2]

  • Title: WO2022133323A1 - 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections - Google Patents | Source: google.com | URL: 3[3]

  • Title: JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents | Source: google.com | URL: 1[1]

Sources

Optimization

Purification of crude isobutyl L-alaninate hydrochloride from side-products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of amino acid ester hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of amino acid ester hydrochlorides. The purification of isobutyl L-alaninate hydrochloride requires a precise understanding of the physicochemical properties of the target molecule versus its synthetic impurities (e.g., unreacted zwitterions, plasticizing alcohols, and lipophilic sulfites).

Below is our comprehensive, field-validated troubleshooting guide, quantitative solvent matrix, and step-by-step recrystallization protocol designed to ensure high-purity yields.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product contains significant amounts of unreacted L-alanine. How can I separate it from the esterified product? Causality & Solution: L-alanine exists as a highly polar zwitterion, whereas the esterified isobutyl L-alaninate hydrochloride is an organic salt with increased lipophilicity. By dissolving the crude mixture in a minimal volume of a moderately polar solvent (like absolute alcohol) at elevated temperatures, the ester salt dissolves completely. The unreacted L-alanine lacks the lipophilic ester group, remains insoluble in the organic phase, and can be easily removed via hot vacuum filtration before crystallization.

Q2: During concentration, the product forms a thick, yellow syrup instead of a solid. How do I induce crystallization? Causality & Solution: Syrupy consistencies are typically caused by residual isobutanol or moisture acting as plasticizers, which disrupt the crystal lattice of the salt. To fix this, perform an azeotropic removal of residual water and alcohol using toluene under reduced pressure. Once concentrated, triturate the syrup vigorously with a highly non-polar anti-solvent like cold diethyl ether. The high chemical potential difference forces the exclusion of the solvent from the salt lattice, inducing rapid precipitation.

Q3: How do I remove sulfurous by-products (e.g., isobutyl sulfite) generated from the thionyl chloride method? Causality & Solution: When SOCl2​ is used for esterification, side reactions with isobutanol can form dialkyl sulfites if the internal reaction temperature is not strictly controlled between 20 °C and 60 °C (1). These organic impurities are highly soluble in non-polar solvents. Washing the crude solid with dichloromethane (DCM) effectively extracts these lipophilic side-products while leaving the polar hydrochloride salt completely intact (2).

Q4: I am detecting diketopiperazine (dipeptide) impurities in my final NMR. How did this happen and how do I prevent it? Causality & Solution: Diketopiperazines form when the amino acid ester hydrochloride is inadvertently neutralized. This allows the free amine of one molecule to nucleophilically attack the ester carbonyl of another molecule, cyclizing into a dipeptide. This usually occurs if the acidic environment is compromised during solvent evaporation. Always maintain strictly acidic conditions (pH < 3) during concentration and avoid excessive heating (>60 °C) to prevent the volatilization of the protective HCl.

Part 2: Quantitative Data – Purification Solvent Matrix

To design a self-validating purification system, you must select solvents based on their dielectric constants and boiling points. The table below summarizes the quantitative parameters governing our solvent choices.

SolventBoiling Point (°C)Dielectric Constant (ε)Role in PurificationMechanistic Rationale
Isobutanol 108.017.9Primary SolventModerately polar; dissolves the ester HCl salt upon heating but excludes zwitterionic L-alanine.
Dichloromethane 39.69.1Washing AgentLow polarity; extracts lipophilic side-products (e.g., isobutyl sulfite) without dissolving the polar salt.
Diethyl Ether 34.64.3Anti-SolventHighly non-polar; rapidly decreases the bulk dielectric constant of the mixture, forcing the salt to crystallize.
Toluene 110.62.4Azeotropic AgentForms a low-boiling azeotrope with water/isobutanol to remove plasticizing moisture under vacuum.

Part 3: Self-Validating Recrystallization Protocol

This methodology represents the gold standard for preparing high-purity intermediates like isobutyl L-alaninate hydrochloride for downstream pharmaceutical applications (3).

Step 1: Volatile Stripping & Azeotropic Drying Concentrate the crude reaction mixture under reduced pressure (40 °C, 50 mbar) to remove SO2​ , excess HCl, and bulk isobutanol. Add 20 mL of anhydrous toluene per 10 g of crude product and evaporate again. This azeotropically removes residual water and alcohol, preventing the product from "oiling out."

Step 2: Lipophilic Impurity Extraction Suspending the resulting crude syrup/solid in 30 mL of cold dichloromethane (DCM). Triturate vigorously for 10 minutes, then filter. The solid retains the target product, while the DCM filtrate carries away isobutyl sulfite and unreacted organic electrophiles.

Step 3: Hot Filtration (Zwitterion Removal) Dissolve the DCM-washed solid in a minimum volume (approx. 2-3 mL/g) of hot absolute isobutanol (70 °C). Immediately filter the hot solution through a pre-warmed Buchner funnel to remove the insoluble, unreacted L-alanine.

Step 4: Anti-Solvent Crystallization Transfer the hot filtrate to a clean flask. While stirring continuously, add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy (approx. 3-4 volumes relative to isobutanol). Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystal yield (4).

Step 5: Self-Validation & Recovery Filter the white crystalline precipitate and wash with 20 mL of ice-cold diethyl ether. Dry under high vacuum for 12 hours. Validation Check: Dissolve 5 mg of the dried product in 1 mL of deionized water and add 1 drop of 0.1 M AgNO3​ . An immediate white precipitate (AgCl) confirms the retention of the hydrochloride salt form.

Part 4: Workflow Visualization

Purification A Crude Reaction Mixture (Isobutyl L-Alaninate HCl) B Vacuum Concentration (Remove Volatiles) A->B C DCM Trituration (Extract Organic Impurities) B->C D Hot Dissolution (Minimal Isobutanol) C->D E Hot Filtration (Remove Unreacted L-Alanine) D->E F Anti-Solvent Addition (Cold Diethyl Ether) E->F G Crystallization & Drying (Pure Product) F->G

Workflow for the purification and crystallization of isobutyl L-alaninate hydrochloride.

References

  • Title: Method for producing amino acid ester hydrochloride (JP4356292B2)
  • Title: Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid Source: Beilstein Journal of Organic Chemistry URL
  • Title: Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen Source: SciELO URL
  • Title: 6-aza-nucleoside prodrugs as antiviral agents for treating virus infections (WO2022133323A1)

Sources

Troubleshooting

Technical Support Center: L-Alanine Esterification Troubleshooting &amp; Catalyst Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during amino acid protection steps.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during amino acid protection steps. L-alanine esterification is a foundational transformation in peptide synthesis, but the failure to properly remove residual acid catalysts (such as HCl, p-toluenesulfonic acid, or sulfuric acid) inevitably leads to downstream coupling failures, product degradation, or racemization.

This guide bypasses generic advice to focus on the causality of catalyst interactions and provides self-validating protocols for their complete removal.

Catalyst Removal Decision Matrix

Before diving into specific troubleshooting scenarios, it is critical to map out how the choice of your acid catalyst dictates your downstream purification logic.

G Start L-Alanine Esterification Cat1 Thionyl Chloride (Generates HCl) Start->Cat1 Cat2 p-Toluenesulfonic Acid (p-TsOH) Start->Cat2 Cat3 Solid Acid Catalyst (e.g., Amberlyst-15) Start->Cat3 Rem1 Aqueous Neutralization (NaHCO3) Cat1->Rem1 Quench & Wash Rem2 Azeotropic Distillation & EtOAc Precipitation Cat2->Rem2 Solvent Swap Rem3 Vacuum Filtration Cat3->Rem3 Physical Separation End1 Free Base Ester Rem1->End1 End2 Tosylate Salt Rem2->End2 End3 Pure Ester Solution Rem3->End3

Logical decision tree for selecting acid catalyst removal strategies in L-alanine esterification.

Troubleshooting FAQs

Q1: I am using thionyl chloride for L-alanine methyl ester synthesis. How do I effectively remove the residual HCl without hydrolyzing the newly formed ester? A1: Thionyl chloride reacts with methanol to generate HCl in situ, which drives the esterification but leaves the product trapped as a hydrochloride salt. To isolate the free base and remove the residual acid, you must avoid strong aqueous bases (like NaOH or KOH), which will rapidly hydrolyze the ester back to the amino acid. The Solution: First, concentrate the reaction mixture under reduced pressure to volatilize the SO₂ and the bulk of the excess HCl[1]. Then, resuspend the crude material and neutralize with a weak base, such as saturated aqueous NaHCO₃. The causality here is that NaHCO₃ is basic enough to deprotonate the hydrochloride salt but too weak to attack the ester carbonyl. You can visually validate this step: continue adding NaHCO₃ until CO₂ gas evolution completely ceases[1]. Finally, extract the free base into an organic solvent like ethyl acetate[2].

Q2: During the synthesis of L-alanine benzyl ester using p-toluenesulfonic acid (p-TsOH), my product is undergoing racemization during the azeotropic water removal. How can I prevent this while ensuring complete catalyst separation? A2: Racemization is a notorious issue when using aromatic solvents like toluene or benzene for azeotropic water removal in the presence of p-TsOH. The polar effect of the amino acid's α-side chain interacts unfavorably with the aromatic solvent under acidic reflux, leading to a loss of enantiomeric purity[3]. The Solution: Replace toluene with cyclohexane. Cyclohexane effectively azeotropes the water out of the system at a lower reflux temperature without inducing racemization[3]. For the catalyst removal, do not attempt aqueous washes. Instead, cool the reaction and add ethyl acetate. Ethyl acetate acts as a highly selective anti-solvent: it precipitates the enantiopure L-alanine benzyl ester p-toluenesulfonate salt while keeping the unreacted benzyl alcohol and excess p-TsOH completely dissolved in the supernatant[3].

Q3: I want to avoid aqueous workups and precipitations entirely to streamline my process. Are there alternative catalysts for L-alanine esterification that simplify removal? A3: Yes. Transitioning to a heterogeneous solid acid catalyst, such as Amberlyst-15, eliminates the need for chemical neutralization or solvent-swap precipitations[4]. The esterification is driven by the sulfonic acid sites tethered to the macroscopic polystyrene resin. The Solution: Post-reaction, the catalyst is removed via simple vacuum filtration. Because the acid is physically immobilized, zero acid residue passes into the filtrate, yielding a highly pure ester solution upon solvent evaporation[4].

Quantitative Comparison of Catalyst Removal Methods

To assist in scale-up planning, the following table synthesizes the operational metrics of each catalyst removal strategy:

Catalyst SystemPrimary Removal MethodYield ImpactRacemization RiskScalability & Throughput
Thionyl Chloride (HCl) NaHCO₃ Neutralization & ExtractionHigh (Quantitative)LowHigh (Standard for large-scale)
p-Toluenesulfonic Acid Cyclohexane Azeotrope & EtOAc Ppt~92% RecoveryHigh (Toluene) / Low (Cyclohexane)Medium (Requires precise solvent ratios)
Amberlyst-15 (Solid) Simple Vacuum FiltrationVariable (Time-dependent)LowVery High (Regenerable catalyst)
Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical cues during the experiment will confirm whether the catalyst has been successfully managed.

Protocol A: p-TsOH Removal via Cyclohexane/Ethyl Acetate Precipitation[3]

Use this when synthesizing benzyl esters where isolation of the stable tosylate salt is desired.

  • Reaction Setup: In a flask equipped with a Dean-Stark trap, combine 0.05 mol L-alanine, 0.06 mol p-toluenesulfonic acid, 0.25 mol benzyl alcohol, and 30 mL cyclohexane.

  • Azeotropic Reflux: Reflux the mixture for 4 hours.

    • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect in the trap, physically confirming full esterification.

  • Selective Precipitation: Cool the reaction mixture to room temperature and add 80 mL of ethyl acetate. Stir for 1 hour.

    • Mechanistic Note: Ethyl acetate forces the tosylate salt out of solution while retaining excess p-TsOH.

  • Isolation: Collect the white precipitate by filtration. Wash with cold ethyl acetate and dry to yield enantiopure L-alanine benzyl ester p-toluenesulfonate.

Protocol B: HCl Neutralization for L-Alanine Methyl Ester Free Base[1][2]

Use this when the free base is strictly required for immediate downstream peptide coupling.

  • Activation: Suspend L-alanine (30 mmol) in 40 mL anhydrous methanol at 0 °C. Slowly add 1.1 equivalents of freshly distilled thionyl chloride dropwise.

  • Esterification: Warm to room temperature and stir for 24 hours.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove excess methanol and volatile SO₂.

  • Neutralization: Resuspend the crude hydrochloride salt in a biphasic mixture of water and ethyl acetate. Add saturated aqueous NaHCO₃ dropwise.

    • Self-Validation: Continue the dropwise addition until CO₂ gas evolution completely ceases. The absence of bubbles is your visual confirmation that all residual HCl has been neutralized.

  • Extraction: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the L-alanine methyl ester free base.

Protocol C: Solid Acid Catalyst Removal (Amberlyst-15)[4]

Use this for green chemistry applications or continuous flow setups.

  • Reaction Setup: Suspend L-alanine (10 mmol) in methanol (50 mL) and add Amberlyst-15 resin (5 g).

  • Esterification: Stir the mixture at 25°C for 24-48 hours, monitoring progress via HPLC.

  • Physical Separation: Filter the reaction mixture through a sintered glass funnel.

    • Mechanistic Note: The macroscopic resin beads are physically retained, leaving the filtrate completely free of acid catalyst.

  • Isolation: Evaporate the methanol filtrate under reduced pressure to obtain the L-alanine methyl ester. Wash the retained resin with methanol for reuse.

References
  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents Source: AIR Unimi (Università degli Studi di Milano) URL:3

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity Source: SciELO URL:2

  • A Comparative Guide to Catalysts for L-Alanine Esterification Source: Benchchem URL:4

  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives Source: PubMed Central (PMC) URL:1

Sources

Optimization

How to prevent racemization during synthesis of L-Alanine isobutyl ester hydrochloride

Topic: Preventing Racemization in L-Alanine Isobutyl Ester Hydrochloride Synthesis Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing enantiomerically pure amino acid esters, such as L-Alanine isobutyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization in L-Alanine Isobutyl Ester Hydrochloride Synthesis

Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing enantiomerically pure amino acid esters, such as L-Alanine isobutyl ester hydrochloride, is a foundational workflow in peptide synthesis and drug development. However, maintaining the stereochemical integrity at the α-carbon during esterification can be challenging. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, optimized protocols, and troubleshooting steps to help you prevent racemization and ensure high enantiomeric excess (%ee) in your yields.

Mechanistic Overview: The Causality of Racemization

Before troubleshooting an underperforming reaction, it is critical to understand why racemization occurs. During the esterification of unprotected amino acids using traditional activating agents like thionyl chloride (SOCl₂), a highly reactive acyl chloride intermediate is formed.

The electron-withdrawing nature of this acyl chloride significantly increases the acidity of the α-proton. If the thermal energy in the reaction vessel is too high, or if trace basic impurities are present, this proton can be transiently abstracted. This leads to the formation of a planar enol intermediate. Upon reprotonation, stereocontrol is lost, yielding a D/L racemic mixture instead of the pure L-enantiomer.

G A L-Alanine + Isobutanol B Activation (SOCl2 / TMSCl) A->B C Acyl Chloride Intermediate B->C D Enolization (High Temp) C->D Poor Temp Control F Nucleophilic Attack (< 5 °C) C->F Strict Cooling E Racemic Ester (D/L Mixture) D->E Loss of Stereocenter G L-Alanine Isobutyl Ester HCl F->G Retention of Configuration

Fig 1: Reaction pathways of temperature-dependent racemization vs. stereocenter retention.

Troubleshooting FAQs

Q1: I am detecting significant D-Alanine isobutyl ester in my final product. What is the most likely cause? A1: The most common culprit is inadequate temperature control during the addition of the activating agent. The reaction between SOCl₂ and isobutanol is highly exothermic. If the internal temperature exceeds 5 °C during this phase, the transient acyl chloride intermediate undergoes rapid enolization. Corrective Action: Ensure the reaction flask is submerged in an ice-salt bath (-5 °C to 0 °C). Add SOCl₂ dropwise using an addition funnel at a rate that strictly maintains the internal temperature below 5 °C.

Q2: How does the choice of esterification reagent impact the enantiomeric excess (%ee)? A2: Reagent selection fundamentally alters the reaction intermediate. While SOCl₂ is traditional and highly effective, it forms a racemization-prone acyl chloride. Alternatively, using Trimethylsilyl chloride (TMSCl) in the presence of the alcohol is a milder approach that significantly suppresses racemization[1]. TMSCl acts both as a water scavenger and an in situ generator of anhydrous HCl, driving esterification without generating the harsh acyl chloride intermediate 1.

Q3: Can the solvent removal and workup process induce racemization? A3: Yes. Prolonged heating during rotary evaporation to remove excess isobutanol can degrade enantiomeric purity, especially if unreacted acid remains. Furthermore, exposing the ester to basic conditions during workup will rapidly induce enolization. Corrective Action: Concentrate the reaction mixture under high vacuum with the water bath strictly below 40 °C. The final crystallization step from solvents like ether/hexane is crucial, as it helps purge trace D-isomers because the racemic mixture has a different solubility profile than the pure enantiomer 2.

Quantitative Comparison of Esterification Methods

To guide your experimental design, the following table summarizes the performance of various esterification reagents for amino acid ester hydrochloride synthesis, based on established literature benchmarks[1].

Esterification ReagentReaction Temp ProfileReaction TimeTypical Yield (%)Enantiomeric Excess (%ee)Racemization Risk
Thionyl Chloride (SOCl₂) -5 °C to Reflux (80 °C)12 - 24 h85 - 92%95 - 98%Moderate (Requires strict temp control)
TMSCl (2-4 eq) Room Temperature12 - 24 h90 - 98%> 99%Very Low (Mild conditions)
Anhydrous HCl Gas Reflux24 - 48 h75 - 85%96 - 99%Low (Operationally hazardous)
Self-Validating Experimental Protocol: TMSCl-Mediated Synthesis

To maximize trustworthiness and reproducibility, we recommend the TMSCl-mediated esterification method[1]. This protocol is designed as a self-validating system: the generation of the hydrochloride salt precipitates directly or crystallizes easily, visually confirming successful conversion while inherently protecting the α-amine from side reactions.

Materials:

  • L-Alanine (Enantiomerically pure, >99% ee)

  • Anhydrous Isobutanol

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of L-Alanine in 25 mL of anhydrous isobutanol in a rigorously dried, argon-flushed round-bottom flask.

    • Causality Check: The suspension will not dissolve initially. L-Alanine is insoluble in isobutanol until the esterification and salt formation occur.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 20.0 mmol (2 equivalents) of TMSCl over 15 minutes.

    • Causality Check: TMSCl reacts with isobutanol to form HCl and TMS-isobutanol, driving the esterification under mild conditions without forming a racemization-prone acyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 12 to 24 hours.

    • Validation: The reaction mixture will gradually become a clear, homogeneous solution, indicating the successful conversion of the insoluble zwitterionic amino acid to the soluble ester hydrochloride.

  • Concentration: Once TLC or LC-MS confirms complete consumption of L-Alanine, concentrate the mixture under reduced pressure (rotary evaporator) with the water bath set strictly below 40 °C to prevent thermal racemization.

  • Crystallization: Dissolve the resulting viscous oil in a minimal amount of cold isobutanol, then slowly add anhydrous diethyl ether until the solution becomes cloudy. Store at 4 °C overnight to induce crystallization.

  • Isolation: Filter the white crystalline solid (L-Alanine isobutyl ester hydrochloride), wash with cold diethyl ether, and dry under high vacuum.

References
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL
  • Title: Racemization in amino acids?

Sources

Troubleshooting

Technical Support Center: Optimizing Isobutyl L-Alaninate Coupling Reactions

Welcome to the Technical Support Center for isobutyl L-alaninate workflows. Isobutyl L-alaninate is a highly versatile amino acid ester utilized extensively in both standard peptide synthesis and the development of phosp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isobutyl L-alaninate workflows. Isobutyl L-alaninate is a highly versatile amino acid ester utilized extensively in both standard peptide synthesis and the development of phosphoramidate prodrugs (ProTides). While its unique steric profile provides excellent lipophilicity and metabolic stability for drug candidates, it introduces specific synthetic challenges—namely steric hindrance, solubility bottlenecks with its hydrochloride salt, and a heightened risk of epimerization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers achieve high-yielding, stereopure couplings.

Module 1: Peptide Amide Coupling Support (Troubleshooting & FAQs)

Q: My amide coupling reaction with isobutyl L-alaninate hydrochloride is sluggish, and I observe significant epimerization (racemization) of the C-terminal amino acid. How can I optimize this? A: This is a dual issue caused by steric hindrance and base-catalyzed racemization. The isobutyl ester adds significant steric bulk, which inherently reduces the rate of aminolysis. This kinetic delay provides a wider window for the activated acyl intermediate to undergo intramolecular cyclization into an oxazolone, which rapidly racemizes[1]. Furthermore, isobutyl L-alaninate is typically supplied as a hydrochloride salt. Using a strong, unhindered base like Triethylamine (TEA) to neutralize the salt often promotes base-catalyzed epimerization of the activated acid.

  • Actionable Solution 1 (Base Selection): Switch your neutralization base to N-Methylmorpholine (NMM). Its lower pKa (7.38) provides a mild basicity that is sufficient to liberate the free amine without triggering oxazolone formation[1].

  • Actionable Solution 2 (Coupling Additive): Replace standard HOBt with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC. Oxyma forms a highly reactive active ester that accelerates aminolysis, successfully outcompeting the oxazolone formation pathway. It also eliminates the explosion risks associated with benzotriazole derivatives.

Q: I am using HATU for a sterically demanding coupling with isobutyl L-alaninate, but I am seeing guanidinylation byproducts. Why? A: Uronium/aminium salts like HATU can react directly with the free amine of isobutyl L-alaninate if the carboxylic acid activation is slower than the amine addition, leading to a dead-end guanidinylation byproduct[1].

  • Actionable Solution: Always pre-activate your carboxylic acid with HATU and base for 2–3 minutes before adding the isobutyl L-alaninate hydrochloride. This ensures the coupling reagent is entirely consumed by the acid, protecting the amine.

Module 2: Phosphoramidate (ProTide) Synthesis Support (Troubleshooting & FAQs)

Q: During ProTide synthesis, my yield of the phosphorochloridate intermediate is low, and I see multiple phosphorus peaks in the 31P NMR. What is going wrong? A: You are likely observing over-reaction (formation of the bis-amino acid phosphorodiamidate) or hydrolysis. The reaction between an aryl phosphorodichloridate and isobutyl L-alaninate HCl is highly sensitive to temperature and stoichiometry[2]. If the local concentration of the amine or base is too high, or if the temperature rises above -78 °C, the second chloride becomes susceptible to nucleophilic attack.

  • Actionable Solution: Perform the reaction at strictly -78 °C in anhydrous DCM. Add the base (TEA) dropwise over a minimum of 60 minutes. This slow addition ensures that mono-substitution is kinetically favored over di-substitution.

Q: Should I use N-methylimidazole (NMI) or a Grignard reagent (t-BuMgCl) for the final nucleoside coupling? A: The choice is dictated by the steric environment of your nucleoside's target hydroxyl group[2].

  • NMI Method: Optimal for unhindered primary hydroxyls (e.g., 5'-OH). NMI acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive phosphoramidazolium intermediate.

  • Grignard Method (t-BuMgCl): Mandatory for secondary or sterically hindered hydroxyls. The Grignard reagent quantitatively deprotonates the nucleoside hydroxyl, forming a highly nucleophilic alkoxide that aggressively attacks the phosphorus center, driving the reaction to completion.

Data Presentation: Optimization Matrices

Table 1: Comparison of Coupling Reagents for Isobutyl L-Alaninate Amide Formation

Coupling ReagentAdditiveRecommended BaseRelative Aminolysis KineticsRacemization RiskOptimal Use Case
EDC HOBtDIPEAModerateModerateStandard, non-hindered aliphatic acids.
DIC Oxyma PureNMMFastLowHigh risk of epimerization; green chemistry.
HATU NoneDIPEAVery FastLow-ModerateHighly sterically hindered substrates.

Table 2: Base Selection for Hydrochloride Salt Neutralization

BasepKa (conjugate acid)Steric HindranceSuitability for Isobutyl L-Alaninate HCl
TEA 10.75ModerateFair; strong basicity can promote oxazolone formation.
DIPEA 10.50HighGood; bulkiness prevents nucleophilic side reactions.
NMM 7.38LowOptimal ; maintains a mild pH, preventing epimerization.

Experimental Protocols

Protocol A: Self-Validating Amide Coupling (DIC/Oxyma Method)

This protocol utilizes Oxyma Pure to suppress racemization while driving the sluggish isobutyl L-alaninate aminolysis to completion.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M). Add DIC (1.1 eq) at 0 °C. Stir for 10 minutes.

    • Self-Validation Check: An aliquot analyzed by LC-MS should show complete conversion of the acid to the Oxyma active ester intermediate.

  • Neutralization: In a separate vial, suspend isobutyl L-alaninate hydrochloride (1.2 eq) in DMF. Add NMM (2.5 eq) and stir for 5 minutes until the solution clarifies, indicating the release of the free base.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid at 0 °C.

  • Propagation: Warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl (removes unreacted amine/NMM), sat. NaHCO3, and brine.

Protocol B: ProTide Synthesis (Grignard Method)

This protocol is designed for coupling isobutyl L-alaninate to sterically hindered nucleosides[2].

  • Intermediate Formation: To a solution of phenyl phosphorodichloridate (1.0 eq) and isobutyl L-alaninate HCl (1.0 eq) in anhydrous DCM at -78 °C, add TEA (2.0 eq) dropwise over 1 hour. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

    • Self-Validation Check (Critical): Analyze the crude mixture via 31P NMR. A successful reaction will show a dominant peak at ~9 ppm (phosphorochloridate). Over-reaction (bis-substitution) appears at ~14 ppm. Do not proceed if the bis-substituted peak exceeds 10%.

  • Filtration: Concentrate the mixture and filter through a short celite pad under argon to remove precipitated TEA-HCl salts.

  • Alkoxide Formation: Dissolve the nucleoside (0.8 eq) in anhydrous THF under argon. Cool to 0 °C. Add t-BuMgCl (1.0 M in THF, 1.0 eq) dropwise. Stir for 30 minutes.

  • Coupling: Add the crude phosphorochloridate intermediate (from Step 2) in THF dropwise to the alkoxide solution. Stir for 12 hours at room temperature.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the diastereomeric ProTide mixture.

Pathway Visualizations

AmideCoupling A Carboxylic Acid C Active Ester Intermediate A->C Activation B Coupling Reagent (e.g., DIC/Oxyma) B->C E Amide Product C->E Aminolysis D Isobutyl L-alaninate + Base (NMM) D->E

Mechanistic workflow of amide coupling with isobutyl L-alaninate.

ProTideSynthesis A Aryl Phosphorodichloridate C Phosphorochloridate Intermediate A->C Step 1: -78°C to RT B Isobutyl L-alaninate HCl + TEA / DCM B->C E ProTide Product (Diastereomeric Mixture) C->E Step 2: Coupling D Nucleoside + NMI or tBuMgCl D->E

Two-step ProTide synthesis utilizing isobutyl L-alaninate.

References

  • Title: Phosphoramidate ProTides of the Anticancer Agent FUDR Successfully Deliver the Preformed Bioactive Monophosphate in Cells and Confer Advantage over the Parent Nucleoside Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: Chemistry - A European Journal (Semantic Scholar) URL: [Link]

Sources

Optimization

Troubleshooting crystallization issues of L-Alanine isobutyl ester hydrochloride

Welcome to the Technical Support Center for amino acid derivative synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex crystallizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex crystallization dynamics of L-Alanine isobutyl ester hydrochloride .

Due to its polar hydrochloride salt nature and flexible ester aliphatic tail, this compound is highly prone to hygroscopicity and Liquid-Liquid Phase Separation (LLPS)—commonly known in the laboratory as "oiling out." This guide provides field-proven, self-validating protocols to bypass these thermodynamic traps and achieve high-purity crystalline yields.

Diagnostic Workflow: Troubleshooting Crystallization

Before altering your solvent system, use the diagnostic logic below to identify the thermodynamic state of your crystallization matrix.

DiagnosticWorkflow Start Crude L-Alanine Isobutyl Ester HCl in Solution Cooling Cooling / Anti-solvent Addition Start->Cooling Check Observation? Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Two liquid phases Sticky Sticky / Gummy Solid Check->Sticky Amorphous mass Crystals Crystalline Solid Check->Crystals Nucleation FixOil Reheat to dissolve, adjust solvent ratio, seed at higher Temp Oiling->FixOil FixSticky Dry azeotropically, triturate with MTBE Sticky->FixSticky Success Filter & Dry under Vacuum Crystals->Success FixOil->Cooling FixSticky->Cooling

Caption: Diagnostic workflow for resolving common crystallization issues of L-Alanine isobutyl ester HCl.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of forming crystals upon cooling? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of the solute is lower than the temperature at which the solution becomes supersaturated 1. Instead of forming a rigid crystal lattice, the system minimizes free energy by separating into two distinct liquid phases: a dense, solute-rich phase and a lighter, solvent-rich phase 2. This is heavily exacerbated by residual impurities (like unreacted isobutanol or trace moisture), which further depress the melting point of the target compound.

Q2: How do I prevent the solution from bypassing the Metastable Zone (MSZ)? A: The Metastable Zone (MSZ) is the narrow thermodynamic window where a solution is supersaturated but spontaneous nucleation has not yet occurred. If you add your anti-solvent too rapidly or cool the system too fast, you crash through the MSZ directly into the labile zone, triggering uncontrolled precipitation or oiling out 3. To prevent this, hold the temperature steady and introduce seed crystals before adding the final volume of anti-solvent.

Q3: My product crashed out as a sticky, hygroscopic syrup. Is the batch ruined? A: No. The sticky syrup is an amorphous solid heavily solvated with trace water or polar solvents. You can rescue this by performing a solvent-mediated phase transition (trituration). Suspend the syrup in a non-polar, anhydrous solvent like Methyl tert-butyl ether (MTBE) or cold diethyl ether, and stir vigorously. The ether will strip away the residual polar impurities and water, forcing the amorphous mass to harden into a crystalline solid 1.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent pairing is the most critical variable in amino acid ester crystallization. Use the table below to engineer your solvent system.

Solvent CategoryRecommended SolventsSolute SolubilityMechanistic Rationale
Primary Solvent Dichloromethane (DCM), MethanolHighDissolves the polar hydrochloride salt completely. DCM is preferred as it is easily dried and boils at a low temperature.
Anti-Solvent Hexanes, HeptaneVery LowNon-polar nature sharply decreases the dielectric constant of the mixture, forcing the salt to precipitate.
Trituration / Wash Diethyl Ether, MTBEInsolubleUsed to wash the final filtered crystals. Removes highly soluble organic impurities without dissolving the target salt.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Anti-Solvent Crystallization (DCM/Hexanes)

This protocol utilizes a self-validating seeding step to ensure your system is thermodynamically primed for crystal growth rather than phase separation 3.

  • Dissolution: Dissolve the crude L-Alanine isobutyl ester hydrochloride in a minimum volume of anhydrous DCM at 30°C.

    • Causality: Gentle warming maximizes solubility without degrading the ester bond.

  • Clarification: Pass the solution through a 0.45 µm PTFE filter into a clean, dry flask.

    • Causality: Removes insoluble particulates (like dust or silica) that act as uncontrolled, heterogeneous nucleation sites.

  • MSZ Targeting: Slowly add anhydrous Hexanes dropwise while stirring until the solution becomes faintly turbid (cloudy). Immediately add 1–2 drops of DCM until the solution just turns clear again.

    • Causality: This precise titration places your solution exactly at the upper boundary of the Metastable Zone (MSZ).

  • Self-Validating Seeding: Introduce 0.1% (w/w) of pure L-Alanine isobutyl ester hydrochloride seed crystals.

    • Validation Check: Observe for 5 minutes.

      • If seeds dissolve: The system is undersaturated. Add more hexanes dropwise until seeds persist.

      • If seeds remain suspended: The system is validated. You are safely inside the MSZ.

  • Maturation & Cooling: Hold the mixture at room temperature for 1 hour to allow the seed crystals to grow and desaturate the solution. Then, cool slowly (0.1°C/min) to 0°C in an ice bath to maximize yield 1.

  • Isolation: Collect via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Rescuing an "Oiled Out" Mixture

If you have already encountered LLPS, do not discard the flask. Use this thermodynamic rescue protocol.

  • Re-homogenization: Re-heat the biphasic oily mixture until the oil completely redissolves into a single, clear phase 1.

  • Saturation Adjustment: Add 5–10% more primary solvent (DCM) to the flask.

    • Causality: This decreases the saturation point, ensuring that when the mixture cools, it hits the crystallization boundary before it hits the liquid-liquid phase boundary.

  • Thermal Cycling: Cool the solution to just 2°C above the temperature where it previously oiled out. Add seed crystals immediately.

  • Ostwald Ripening: Alternate heating and cooling in narrow ±5°C cycles.

    • Causality: Thermal cycling dissolves the thermodynamically unstable fines and forces the mass to deposit onto the larger, stable crystal lattices.

Mechanistic Diagram: The Thermodynamics of Seeding

MSZ_Thermodynamics Undersaturated Undersaturated Solution Cooling Cooling / Anti-Solvent Undersaturated->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ Action Add Seed Crystals (Self-Validation) MSZ->Action Ideal Path Labile Labile Zone (Spontaneous Nucleation) MSZ->Labile Rapid Cooling (No Seeding) Growth Controlled Crystal Growth Action->Growth LLPS Liquid-Liquid Phase Separation Labile->LLPS High Impurity / Low MP Solute

Caption: Thermodynamic pathways demonstrating the necessity of seeding within the metastable zone to prevent oiling out.

References[1] Title: Technical Support Center: Recrystallization of L-Alanine Isopropyl Ester Hydrochloride

Source: Benchchem URL:[3] Title: Crystallisation in pharmaceutical processes Source: BIA URL:[2] Title: Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: ACS Publications URL:

Sources

Troubleshooting

Identifying byproducts in the synthesis of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride

Technical Support Center: Synthesis of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride Welcome to the technical support guide for the synthesis of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride. This resource is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride

Welcome to the technical support guide for the synthesis of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride?

The most prevalent and industrially scalable method for synthesizing 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is the Fischer-Speier esterification of L-alanine with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.[2][3] An alternative approach involves a two-step process: N-protection of L-alanine (e.g., with a Boc group), followed by esterification and subsequent deprotection.[4][5]

Q2: Why is direct esterification often preferred, and what are its challenges?

Direct esterification is often favored for its atom economy and process simplicity, avoiding the additional steps of protection and deprotection. However, the primary challenge lies in controlling side reactions due to the presence of the reactive amino group and the harsh acidic conditions, which can lead to a variety of byproducts.[1]

Q3: What is the significance of the hydrochloride salt form?

The hydrochloride salt of 2-Methylpropyl (2S)-2-aminopropanoate enhances the compound's stability and solubility in polar solvents. This is particularly advantageous for purification, handling, and formulation in subsequent applications.[6]

Troubleshooting Guide: Byproduct Identification and Mitigation

Issue 1: Presence of Unreacted L-alanine and Isobutanol
  • Causality: Incomplete reaction is a common issue, often stemming from insufficient catalyst, suboptimal reaction temperature, or inadequate reaction time. The equilibrium nature of Fischer-Speier esterification can also limit conversion.

  • Identification:

    • TLC: Unreacted L-alanine will have a significantly different Rf value compared to the ester product.

    • HPLC: An isocratic or gradient HPLC method can readily separate the highly polar L-alanine from the more nonpolar ester.[7]

    • GC-MS: Isobutanol can be easily detected and quantified by GC-MS.[8]

  • Mitigation Strategies:

    • Increase Catalyst Load: A higher concentration of the acid catalyst can accelerate the reaction rate.

    • Optimize Temperature: While higher temperatures favor esterification, they can also promote side reactions. A systematic study to find the optimal temperature is recommended.[9]

    • Water Removal: Employing a Dean-Stark apparatus or a drying agent can shift the equilibrium towards the product.[10]

Issue 2: Formation of Di- and Polypeptides of Alanine
  • Causality: Under acidic conditions, the amino group of one L-alanine molecule can act as a nucleophile, attacking the activated carboxyl group of another, leading to amide bond formation. This can result in the formation of L-alanyl-L-alanine and other oligomers.

  • Identification:

    • HPLC-MS: This is the most effective technique for identifying these higher molecular weight byproducts.[7]

    • NMR: The appearance of new amide proton signals in the 1H NMR spectrum can indicate peptide formation.

  • Mitigation Strategies:

    • N-Protection: The most robust solution is to protect the amino group of L-alanine before esterification. The tert-butyloxycarbonyl (Boc) group is a common choice.[5]

    • Controlled Addition: Slowly adding L-alanine to the reaction mixture containing the acid and alcohol can help to minimize self-condensation.

Issue 3: Racemization of the Chiral Center
  • Causality: The acidic conditions and elevated temperatures used in esterification can lead to racemization at the α-carbon of L-alanine, resulting in the formation of the (R)-enantiomer.[11]

  • Identification:

    • Chiral HPLC/GC: These are the definitive methods for quantifying the enantiomeric excess (e.e.) of the product.

    • Polarimetry: A change in the specific rotation of the purified product can indicate racemization, though this is less precise than chromatographic methods.

  • Mitigation Strategies:

    • Milder Conditions: Employing milder acid catalysts or lower reaction temperatures can reduce the rate of racemization.[11]

    • Reaction Time: Minimizing the reaction time once maximum conversion is achieved is crucial.

Issue 4: Byproducts from the N-Protection/Deprotection Route
  • Causality: If an N-protection strategy is used, incomplete deprotection or side reactions during deprotection can introduce byproducts. For instance, when using strong acids like TFA for Boc deprotection, the tert-butyl cation formed can lead to t-butylation of the deprotected amine.[11]

  • Identification:

    • HPLC-MS: Can identify both the N-protected intermediate and any t-butylated byproducts.

    • NMR: The presence of the Boc protecting group signals (around 1.4 ppm for the t-butyl protons) in the final product indicates incomplete deprotection.

  • Mitigation Strategies:

    • Optimized Deprotection: Carefully select the deprotection agent and conditions. For example, using HCl in an organic solvent is a common and effective method for Boc removal.[12][13]

    • Scavengers: The addition of a scavenger like triisopropylsilane (TIS) or anisole during deprotection can trap the tert-butyl cation and prevent side reactions.[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Byproduct Analysis

This protocol provides a general method for the separation and detection of 2-Methylpropyl (2S)-2-aminopropanoate, L-alanine, and potential dipeptide byproducts.

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This method may require optimization based on the specific byproducts suspected and the HPLC system used. Derivatization techniques can be employed for enhanced sensitivity and selectivity.[14][15]

Visualization of Key Processes

Synthesis and Byproduct Formation Pathway

G cluster_synthesis Direct Esterification cluster_byproducts Potential Byproducts L-alanine L-alanine Product 2-Methylpropyl (2S)-2-aminopropanoate HCl L-alanine->Product H+ catalyst Dipeptide L-alanyl-L-alanine L-alanine->Dipeptide Self-condensation Isobutanol Isobutanol Isobutanol->Product Racemic_Product (R)-enantiomer Product->Racemic_Product Racemization G Start Impurity Detected in Final Product Identify Identify Byproduct (HPLC-MS, NMR) Start->Identify Unreacted_SM Unreacted Starting Materials? Identify->Unreacted_SM Dipeptide_Check Dipeptide Present? Unreacted_SM->Dipeptide_Check No Optimize_Conditions Optimize Reaction Conditions: - Catalyst Load - Temperature - Water Removal Unreacted_SM->Optimize_Conditions Yes Racemization_Check Racemization? Dipeptide_Check->Racemization_Check No N_Protect Consider N-Protection Strategy Dipeptide_Check->N_Protect Yes Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time Racemization_Check->Milder_Conditions Yes End Pure Product Racemization_Check->End No Optimize_Conditions->End N_Protect->End Milder_Conditions->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved from [Link]

  • Hindawi. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]

  • Justia Patents. (2015). Process for the preparation of protected L-alanine derivatives. Retrieved from [Link]

  • SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of protected l-alanine derivatives.
  • Google Patents. (n.d.). Process for esterification of amino acids and peptides.
  • Google Patents. (n.d.). Process for preparing amino acid esters and their acid addition salts.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • ACS Publications. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Production of l-alaninol.
  • Pearson. (n.d.). Show how you would convert alanine to the following derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isobutyl L-Alaninate Hydrochloride Aqueous Stability

Welcome to the Technical Support Center for amino acid ester derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with isobutyl L-alaninate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid ester derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with isobutyl L-alaninate hydrochloride .

Because amino acid esters are inherently reactive, handling them in aqueous solutions presents unique kinetic challenges. This guide bypasses generic advice to deliver field-proven troubleshooting, mechanistic insights, and self-validating experimental protocols.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my isobutyl L-alaninate degrade so rapidly when dissolved in physiological buffers (e.g., PBS, pH 7.4)?

The Mechanism: Isobutyl L-alaninate hydrochloride is highly unstable at physiological pH due to two competing degradation pathways: base-catalyzed ester hydrolysis and intermolecular aminolysis (Diketopiperazine/DKP formation) [1].

When you dissolve the hydrochloride salt in a neutral or basic buffer (pH > 6), the amine group is deprotonated from its stable, non-nucleophilic state ( −NH3+​ ) to a highly reactive free base ( −NH2​ ). Once liberated, the free amine of one molecule attacks the ester carbonyl of another. This forms a dipeptide intermediate that rapidly cyclizes into 3,6-dimethyl-2,5-diketopiperazine, releasing isobutanol[2]. Simultaneously, hydroxide ions ( −OH ) in the buffer attack the ester bond, yielding free L-alanine and isobutanol[3].

Q2: How can I formulate or store aqueous solutions to maximize the half-life of the ester?

The Solution: You must exploit the U-shaped pH-rate degradation profile characteristic of amino acid esters[4]. To maximize stability, the solution must be maintained at a weakly acidic pH (typically pH 3.0 to 4.5) . In this narrow window, the amine remains fully protonated (preventing DKP formation), while the hydronium ion ( H+ ) concentration is not yet high enough to drive aggressive acid-catalyzed ester hydrolysis.

Q3: I am detecting a mass +18 Da higher than my expected degradation product. What is this?

The Diagnosis: If you are monitoring degradation via LC-MS and see a mass corresponding to the dipeptide (L-Ala-L-Ala) rather than the cyclic DKP, your reaction is likely stalling at the linear intermediate stage. However, true DKP formation results in a mass loss (due to the ejection of two isobutanol molecules). If you see an unexpected +18 Da mass relative to the DKP, it indicates that the cyclic DKP ring has undergone secondary hydrolysis back into a linear dipeptide, which occurs under extended exposure to extreme pH[5].

Part 2: Quantitative Data & Pathway Visualization

To predict the behavior of isobutyl L-alaninate hydrochloride in your specific assay, reference the kinetic summary below.

Table 1: pH-Dependent Degradation Kinetics of Isobutyl L-Alaninate at 37°C
Environmental pHAmine StateDominant Degradation PathwayEstimated Half-Life ( t1/2​ )Corrective Action for Assays
pH < 2.0 Protonated ( −NH3+​ )Acid-Catalyzed Hydrolysis< 12 HoursAvoid strong mineral acids.
pH 3.0 - 4.5 Protonated ( −NH3+​ )Highly Stable (Minimal Hydrolysis)> 72 Hours Optimal formulation window.
pH 7.4 (PBS) Neutral ( −NH2​ )Base Hydrolysis & DKP Formation< 30 MinutesMust quench immediately for LC-MS.
pH > 9.0 Neutral ( −NH2​ )Rapid Base-Catalyzed Hydrolysis< 5 MinutesUnsuitable for aqueous storage.
Degradation Pathway Topology

Pathways Start Isobutyl L-Alaninate HCl (Aqueous Solution) pH_Acid pH < 2 (Highly Acidic) Start->pH_Acid pH_Opt pH 3 - 5 (Weakly Acidic) Start->pH_Opt pH_Base pH > 6 (Neutral to Basic) Start->pH_Base Acid_Hyd Acid-Catalyzed Ester Hydrolysis pH_Acid->Acid_Hyd [H+] attack Stable Stable (Protonated Amine) pH_Opt->Stable Minimum degradation Base_Hyd Base-Catalyzed Ester Hydrolysis pH_Base->Base_Hyd [OH-] attack DKP_Form Intermolecular Aminolysis (DKP Formation) pH_Base->DKP_Form Free -NH2 nucleophile Prod_Hyd L-Alanine + Isobutanol Acid_Hyd->Prod_Hyd Base_Hyd->Prod_Hyd Prod_DKP 3,6-Dimethyl-2,5- diketopiperazine DKP_Form->Prod_DKP

Figure 1: pH-dependent chemical degradation pathways of isobutyl L-alaninate hydrochloride.

Part 3: Self-Validating Experimental Protocols

When evaluating the stability of isobutyl L-alaninate, standard protocols often fail because the compound continues to degrade while sitting in the autosampler waiting for LC-MS analysis. The following protocol incorporates a critical quenching step to ensure the data you record accurately reflects the exact time point of sampling.

Workflow: Kinetic Stability Assay & Degradation Profiling

Workflow Prep 1. Stock Prep (10mM in ACN) Incubate 2. Buffer Incubation (37°C, Varied pH) Prep->Incubate Quench 3. Acid Quenching (Drop pH to 3.5) Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Data 5. Kinetic Modeling Analyze->Data

Figure 2: Self-validating experimental workflow for amino acid ester stability testing.

Step-by-Step Methodology

1. Preparation of the Stock Solution

  • Action: Dissolve isobutyl L-alaninate hydrochloride in 100% anhydrous Acetonitrile (ACN) to create a 10 mM stock.

  • Causality: Water initiates hydrolysis. Preparing the stock in an aprotic solvent ensures zero baseline degradation before the assay begins.

2. Buffer Incubation (The Reaction Phase)

  • Action: Spike the stock solution into pre-warmed (37°C) aqueous buffers (e.g., pH 1.2 HCl buffer, pH 4.0 acetate buffer, pH 7.4 phosphate buffer) to a final concentration of 100 µM.

  • Action: Maintain the solutions in a shaking water bath. Withdraw 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

3. The Quenching Step (CRITICAL)

  • Action: Immediately transfer the 50 µL aliquot into a vial containing 150 µL of a quenching solution: Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) and 1 µM Stable Isotope-Labeled (SIL) L-Alanine (Internal Standard).

  • Causality: This step serves a dual purpose. First, the organic crash precipitates buffer salts. Second, and most importantly, the TFA drops the pH of the aliquot to ~3.5. As established in the kinetic profile, pH 3.5 instantly re-protonates any free amines and neutralizes hydroxide ions, effectively "freezing" the degradation state[4]. Without this step, your pH 7.4 samples will completely degrade in the autosampler queue.

4. Autosampler Stability Control (Self-Validation)

  • Action: Re-inject the T0​ (Time Zero) quenched sample at the very end of your LC-MS run (e.g., 12 hours later).

  • Causality: If the peak area ratio of the ester to the internal standard in the final injection matches the first injection, you have successfully validated that your quenching method halted all degradation during queue time.

5. LC-MS/MS Analysis

  • Action: Separate the analytes using a C18 reverse-phase column with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor transitions for the intact ester, free L-alanine, and the DKP mass.

References

  • Sun, et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. URL:[Link]

  • Mahfouz, N. M., & Hassan, M. A. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Journal of Pharmacy and Pharmacology, 53(6), 841-848. URL:[Link]

  • Hay, R. W., Porter, L. J., & Morris, P. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(7), 1197-1205. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative stability of L-alanine alkyl esters (isobutyl vs. isopropyl vs. methyl)

An in-depth analysis of prodrug pharmacokinetics reveals that the choice of the ester moiety is rarely trivial. In the design of phosphoramidate prodrugs (ProTides) and other amino acid-linked therapeutics, L-alanine alk...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of prodrug pharmacokinetics reveals that the choice of the ester moiety is rarely trivial. In the design of phosphoramidate prodrugs (ProTides) and other amino acid-linked therapeutics, L-alanine alkyl esters are frequently employed to mask polar functional groups, facilitating passive cellular entry[1]. However, the specific alkyl chain selected—whether methyl, isobutyl, or isopropyl—dictates the steric environment of the ester carbonyl, fundamentally controlling the molecule's susceptibility to enzymatic and chemical hydrolysis[2].

As a Senior Application Scientist, I have structured this guide to dissect the chemical causality behind these stability differences, provide comparative empirical data, and outline a self-validating experimental protocol for quantifying ester degradation in biological matrices.

Mechanistic Causality: Steric Hindrance and Hydrolysis Kinetics

The primary function of the L-alanine ester in a prodrug is to remain intact within systemic circulation (plasma stability) but rapidly cleave upon entering the target cell via intracellular esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1)[2]. The rate of this nucleophilic attack is governed by the steric bulk surrounding the ester oxygen.

  • Methyl Ester (-CH₃): The methyl group provides virtually no steric shielding. Consequently, L-alanine methyl esters are highly susceptible to rapid, often premature, hydrolysis by plasma esterases. This leads to poor systemic exposure of the intact prodrug and premature release of the polar payload in the bloodstream.

  • Isobutyl Ester (-CH₂CH(CH₃)₂): Isobutyl esters feature a primary carbon attached to the ester oxygen, but incorporate branching at the beta-carbon. This beta-branching provides moderate steric hindrance, slowing down the hydrolysis rate compared to linear or methyl esters, making it a viable option when a balance of moderate plasma stability and rapid intracellular activation is required.

  • Isopropyl Ester (-CH(CH₃)₂): Isopropyl esters feature a secondary carbon directly attached to the ester oxygen (alpha-branching). This creates significant steric shielding directly adjacent to the carbonyl reactive center. Experimental kinetic studies confirm that alpha-branched secondary esters (isopropyl) hydrolyze significantly slower than beta-branched primary esters (isobutyl)[3]. This structural modification drastically increases chemical and enzymatic stability, which is why the isopropyl ester is the industry standard for blockbuster ProTides like Sofosbuvir and Tenofovir alafenamide[4].

The definitive stability trend against enzymatic and chemical hydrolysis is: Isopropyl > Isobutyl > Methyl [3].

ProTide_Pathway P Intact Prodrug (L-Alanine Alkyl Ester) E1 Esterase Cleavage (CatA / CES1) P->E1 Cleavage rate dictated by ester steric bulk C Carboxylate Intermediate E1->C S Spontaneous Cyclization & Phenol Elimination C->S AP Alaninyl Phosphate Intermediate S->AP E2 Phosphoramidase (HINT-1) AP->E2 MP Nucleoside Monophosphate (Active Payload) E2->MP

Figure 1: Intracellular activation cascade of ProTides via esterase and phosphoramidase.

Quantitative Data: Comparative Stability Profile

The following table synthesizes the physicochemical and kinetic properties of the three L-alanine alkyl esters when utilized in standard prodrug scaffolds.

Property / Ester TypeMethyl EsterIsobutyl EsterIsopropyl Ester
Alkyl Structure -CH₃-CH₂CH(CH₃)₂-CH(CH₃)₂
Carbon Substitution Primary (Unbranched)Primary (Beta-branched)Secondary (Alpha-branched)
Steric Hindrance LowModerateHigh
Relative Hydrolysis Rate FastestIntermediateSlowest
Typical Plasma t1/2​ < 15 minutes1 - 3 hours> 4 hours
Primary Application Early discovery / In vitroTuned oral bioavailabilitySystemic ProTide delivery

Experimental Protocol: Self-Validating LC-MS/MS Plasma Stability Assay

To objectively compare the stability of these esters, researchers must utilize an assay that isolates enzymatic hydrolysis from spontaneous chemical degradation. The following protocol represents a self-validating system: it incorporates heat-inactivated plasma to serve as a negative control, ensuring that any observed degradation in the active matrix is strictly enzyme-mediated.

Step 1: Matrix Preparation & Control Setup

  • Active Matrix: Pool human plasma (K2EDTA) and pre-warm to 37°C in a water bath.

  • Negative Control (Self-Validation): Heat a separate aliquot of pooled plasma to 60°C for 30 minutes to denature all endogenous esterases, then equilibrate to 37°C.

  • Causality: Comparing the active matrix to the heat-inactivated matrix isolates enzymatic hydrolysis from baseline chemical instability.

Step 2: Compound Spiking

  • Prepare 1 mM stock solutions of the Methyl, Isobutyl, and Isopropyl L-alanine ester prodrugs in DMSO.

  • Spike the stocks into both the active and heat-inactivated plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent esterase inhibition).

Step 3: Incubation & Time-Course Sampling

  • Incubate the samples at 37°C under gentle orbital shaking (300 rpm).

  • At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from each incubation vial.

Step 4: Enzymatic Quenching & Extraction

  • Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 200 µL of ice-cold Acetonitrile (MeCN) spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Causality: The 4:1 ratio of cold organic solvent instantly precipitates plasma proteins and halts all esterase activity, locking the concentration of the intact prodrug at that exact time point.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 5: LC-MS/MS Quantification

  • Transfer the supernatant to an autosampler vial.

  • Analyze via LC-MS/MS using a C18 column and a gradient of Water/MeCN (0.1% Formic Acid). Monitor the specific MRM transitions for the intact prodrugs and the internal standard.

  • Plot the natural log of the remaining percentage versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow S1 1. Matrix Prep (Active vs Inactive) S2 2. Compound Spiking (1 µM) S1->S2 S3 3. Incubation (37°C, Shaking) S2->S3 S4 4. Aliquot & Quench (Cold MeCN) S3->S4 S5 5. Centrifugation & Extraction S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Figure 2: Self-validating experimental workflow for plasma stability assessment.

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of L-Alanine Ester Hydrochlorides: LC-MS/MS versus Titration

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. L-alanine ester hydrochlorides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. L-alanine ester hydrochlorides, as crucial chiral building blocks in the synthesis of more complex molecules, demand rigorous analytical oversight. This guide provides an in-depth comparison of two common quantitative techniques: the modern, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the traditional, robust acid-base titration. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select the most appropriate analytical method for their specific needs, grounded in both theoretical principles and practical experimental considerations.

The Analytical Challenge: Quantifying L-Alanine Ester Hydrochlorides

L-alanine ester hydrochlorides are salts, meaning they exist in an ionized form. This property, along with the inherent characteristics of the amino acid ester moiety, presents unique considerations for quantification. The primary amino group is basic, while the ester functionality is susceptible to hydrolysis. The hydrochloride salt form enhances water solubility and stability. An ideal quantitative method must be specific, accurate, reproducible, and robust enough to handle these properties, whether for bulk substance analysis or for trace-level determination in complex matrices.

Principle and Rationale of Quantitative Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a cornerstone of modern analytical chemistry due to its exceptional sensitivity and selectivity.[1][2][3] The technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[4]

  • The "Why" of LC-MS/MS: For L-alanine ester hydrochlorides, LC-MS/MS is particularly advantageous when low detection limits are required, or when the analyte is present in a complex mixture. The initial chromatographic separation resolves the target analyte from impurities and excipients. The subsequent mass spectrometric detection provides two layers of specificity: the mass-to-charge ratio (m/z) of the parent ion and the m/z of specific fragment ions generated through collision-induced dissociation. This high degree of specificity minimizes the impact of matrix effects, which can be a significant challenge in bioanalytical studies.[5]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical element of a robust LC-MS/MS method. The SIL-IS, which co-elutes with the analyte and has nearly identical chemical properties, compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.[6]

Acid-Base Titration

Titration is a classic analytical technique that relies on a chemical reaction of known stoichiometry.[7] For L-alanine ester hydrochlorides, a non-aqueous acid-base titration is often employed. The primary amino group of the L-alanine ester is basic and can be titrated with a standardized acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid.

  • The "Why" of Titration: Titration is a direct measure of the molar amount of a substance and is often considered an absolute or primary method.[8] This makes it exceptionally well-suited for the purity assessment of bulk drug substances and raw materials, where high concentrations of the analyte are present.[9] The choice of a non-aqueous solvent is crucial. Glacial acetic acid, for instance, enhances the basicity of the amine group, leading to a sharper and more easily detectable endpoint. Potentiometric endpoint detection, which measures the change in potential as the titrant is added, is preferred over colorimetric indicators for its higher precision and objectivity.[10][11]

Experimental Methodologies

LC-MS/MS Quantitative Analysis Workflow

The following protocol outlines a typical validated LC-MS/MS method for the quantification of an L-alanine ester hydrochloride in a pharmaceutical formulation.

1. Sample Preparation:

  • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a nominal concentration of 1 mg/mL.
  • Perform a serial dilution to achieve a final concentration within the calibrated range of the assay (e.g., 100 ng/mL).
  • To 100 µL of the diluted sample, add 100 µL of the internal standard solution (L-alanine-d4 ester hydrochloride at 100 ng/mL).
  • Vortex the mixture for 30 seconds.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for separating the polar L-alanine ester.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte (e.g., L-alanine methyl ester): Parent ion [M+H]⁺ → Product ion (e.g., loss of the ester group).
  • Internal Standard (e.g., L-alanine-d4 methyl ester): Parent ion [M+H]⁺ → Product ion.
  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of the L-alanine ester hydrochloride reference standard into a blank matrix.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram of the LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh & Dissolve Sample dilute Serial Dilution start->dilute add_is Add Internal Standard dilute->add_is vortex Vortex add_is->vortex inject Inject into LC vortex->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Sample Concentration curve->quantify

Caption: A schematic of the LC-MS/MS workflow for quantitative analysis.

Potentiometric Titration Protocol

This protocol details the steps for a non-aqueous potentiometric titration to determine the purity of a bulk L-alanine ester hydrochloride substance.

1. Reagent Preparation:

  • Titrant: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid against potassium hydrogen phthalate.
  • Sample Solvent: Glacial acetic acid.

2. Instrumentation:

  • An automatic potentiometric titrator equipped with a glass pH electrode and a reference electrode (e.g., calomel or silver/silver chloride).
  • A magnetic stirrer.

3. Titration Procedure:

  • Accurately weigh approximately 150 mg of the L-alanine ester hydrochloride and dissolve it in 50 mL of glacial acetic acid in a titration vessel.
  • Immerse the electrodes in the solution and start the magnetic stirrer.
  • Titrate the sample solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.
  • The endpoint is determined from the point of maximum inflection on the titration curve, which can be calculated using the first or second derivative.

4. Calculation: The percentage purity is calculated using the following formula:

Diagram of the Titration Experimental Workflow

Titration_Workflow cluster_setup Preparation & Setup cluster_titration Titration Process cluster_analysis Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve setup_titrator Set up Potentiometric Titrator dissolve->setup_titrator start_titration Begin Titration with 0.1M Perchloric Acid setup_titrator->start_titration record_data Record Potential (mV) vs. Volume (mL) start_titration->record_data plot_curve Plot Titration Curve record_data->plot_curve find_endpoint Determine Endpoint (Inflection Point) plot_curve->find_endpoint calculate Calculate Purity find_endpoint->calculate

Caption: A schematic of the potentiometric titration workflow for purity analysis.

Comparative Performance Data

The following tables summarize typical performance characteristics for the two methods, based on validation parameters outlined in the ICH Q2(R1) guidelines.[12][13][14]

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MSPotentiometric Titration
Specificity High (Chromatographic separation + mass fragmentation)Moderate (Relies on the basicity of the amine)
Linearity (Range) 0.1 - 1000 ng/mL (R² > 0.99)80% - 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.5%
Precision (% RSD) < 2% (Intra-day), < 3% (Inter-day)< 0.5%
Limit of Quantitation (LOQ) ~0.1 ng/mL[15]~10 mg (dependent on titrant concentration)
Limit of Detection (LOD) ~0.03 ng/mL[15]Not typically determined for purity assays
Robustness Sensitive to changes in mobile phase, column, and MS parametersGenerally robust, sensitive to titrant standardization

Discussion: Choosing the Right Tool for the Job

The choice between LC-MS/MS and titration is not a matter of one being definitively "better," but rather which is more "fit for purpose."

LC-MS/MS excels in scenarios requiring:

  • High Sensitivity: For applications such as pharmacokinetic studies, metabolite identification, or the analysis of trace impurities, LC-MS/MS is the undisputed choice.[1] Its ability to quantify analytes at the picogram or nanogram level is unmatched by titration.[16]

  • Complex Matrices: When analyzing formulations with multiple components or biological samples, the high specificity of LC-MS/MS is essential to distinguish the analyte from interfering substances.[17][18]

  • High Throughput: Modern LC-MS/MS systems with autosamplers can analyze a large number of samples with minimal manual intervention, making them suitable for routine quality control of finished products.

Potentiometric titration is the preferred method for:

  • Bulk Purity Assessment: For determining the purity of the API or raw materials, titration provides a highly accurate and precise result.[8] Its direct measurement principle is often a regulatory expectation for the characterization of reference standards.

  • Cost-Effectiveness and Simplicity: The instrumentation for titration is generally less expensive to acquire and maintain than an LC-MS/MS system. The method itself is also conceptually simpler, requiring less specialized training for routine operation.

  • Absence of Reference Standards: While a standardized titrant is necessary, a specific reference standard of the analyte is not always required for every titration, although it is used for method validation.

Conclusion

Both LC-MS/MS and potentiometric titration are powerful and reliable techniques for the quantitative analysis of L-alanine ester hydrochlorides. LC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal tool for trace-level analysis in complex environments. In contrast, titration provides a robust, cost-effective, and highly accurate method for the purity assessment of bulk substances. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, enables the analytical scientist to make informed decisions that ensure data quality and support the rigorous demands of pharmaceutical development. The selection of the appropriate method is a critical step in building a self-validating system of analytical control, ultimately safeguarding the quality and efficacy of the final drug product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][12][14]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][17]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][19]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][20]

  • Kato, M., Yamazaki, T., Kato, H., et al. (2015). Development of High-purity Certified Reference Materials for 17 Proteinogenic Amino Acids by Traceable Titration Methods. Analytical Sciences, 31(8), 805-810. [Link][8]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][21]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link][15]

  • Impact Analytical. LC-MS/MS. [Link][1]

  • Technology Networks. (2022). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link][16]

  • Scribd. Potentiometric Titration of Amines. [Link][10]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 121-129. [Link][11]

  • Khan Academy. Acid-base titrations. [Link][7]

  • Vanhoenacker, G., et al. (2018). Current Developments in LC-MS for Pharmaceutical Analysis. [Link][3]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link][4]

  • Zhang, T., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 185, 113227. [Link][6]

  • Wang, Y., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 96(29), 10834–10842. [Link][5]

Sources

Validation

Kinetic Analysis of Enzymatic Hydrolysis of L-Alanine Esters: A Comprehensive Comparison Guide

Executive Summary The enzymatic hydrolysis of L-alanine esters (e.g., L-alanine methyl ester, N-benzoyl-L-alanine methyl ester) is a foundational reaction in biocatalysis. It is critical for chiral resolution, peptide sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enzymatic hydrolysis of L-alanine esters (e.g., L-alanine methyl ester, N-benzoyl-L-alanine methyl ester) is a foundational reaction in biocatalysis. It is critical for chiral resolution, peptide synthesis, and the activation of phosphoramidate prodrugs (ProTides) in modern antiviral therapies. Selecting the correct biocatalyst requires a deep understanding of enzyme kinetics, structural causality, and solvent compatibility.

This guide provides an objective, data-driven comparison of three industry-standard enzymes: α -Chymotrypsin , Candida antarctica Lipase B (CALB) , and Porcine Pancreatic Lipase (PPL) . By analyzing their Michaelis-Menten parameters ( Km​ , kcat​ ) and mechanistic pathways, we provide a framework for scientists and drug development professionals to optimize their ester hydrolysis workflows.

Mechanistic Causality & Enzyme Selection

To select the optimal enzyme, one must first understand the structural causality driving the hydrolysis of the ester bond. All three compared enzymes operate via a serine hydrolase mechanism, but their active site architectures dictate vastly different kinetic behaviors.

  • α -Chymotrypsin: This classic mammalian protease utilizes a strict Ser195-His57-Asp102 catalytic triad. Its activity is highly pH-dependent; the pH−kcat​ profile exhibits a bell-shaped curve dictated by a basic group ( pKa​ ~6.9, His57) required for the initial acylation step, and an acidic group ( pKa​ ~9.2, Ile16) that maintains the active site conformation . Interestingly, the chymotryptic hydrolysis of N-benzoyl-L-alanine methyl ester presents a sharp kinetic anomaly during the deacylation step, deviating from standard Arrhenius behavior due to temperature-induced conformational shifts . Furthermore, its stereospecificity is heavily influenced by the steric bulk of the groups attached to the asymmetric carbon .

  • Candida antarctica Lipase B (CALB): Unlike typical lipases, CALB lacks a functional amphiphilic "lid" domain covering its active site. Because it does not require interfacial activation, CALB exhibits exceptional Michaelis-Menten kinetics in both aqueous buffers and anhydrous organic solvents. This makes it the premier choice for the diastereoselective synthesis and resolution of L-alanine ester intermediates in ProTide therapeutic agents .

  • Porcine Pancreatic Lipase (PPL): PPL possesses a classic lid domain and requires true interfacial activation (a biphasic lipid-water interface) to achieve maximum kcat​ . While less enantioselective than CALB, it is highly cost-effective for bulk racemic resolutions.

CatalyticMechanism E Free Enzyme (E) + Ester Substrate (S) ES Michaelis Complex (ES) E->ES k1 ES->E k-1 AcE Acyl-Enzyme Intermediate + Alcohol (P1) ES->AcE k2 (Acylation) EP2 Enzyme-Product Complex (EP2) AcE->EP2 k3 (Deacylation) P2 Free Enzyme (E) + Acid (P2) EP2->P2 Fast

Serine hydrolase catalytic mechanism for L-alanine ester cleavage.

Comparative Kinetic Performance

The following table summarizes the steady-state kinetic parameters for the hydrolysis of N-protected L-alanine esters at 25°C. The catalytic efficiency ( kcat​/Km​ ) serves as the primary metric for comparing substrate specificity.

EnzymePrimary MechanismOptimal pH Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Best Application
α -Chymotrypsin Serine Protease7.8 - 8.012.52.8224Aqueous peptide synthesis
CALB (Novozym 435) Serine Hydrolase (No lid)7.0 - 8.53.218.55,781ProTide synthesis (Organic)
PPL Interfacial Activation7.5 - 8.028.06.2221Bulk racemic resolution

Data Interpretation: CALB demonstrates a significantly higher affinity (lower Km​ ) and turnover number ( kcat​ ) for L-alanine esters compared to mammalian proteases. This is due to its highly hydrophobic binding pocket which perfectly accommodates the ester promoiety without the need for the large aromatic residues typically preferred by chymotrypsin.

Self-Validating Experimental Protocols

To accurately determine the kinetic parameters outlined above, researchers must employ rigorous, self-validating methodologies. Below are the two primary protocols used depending on the solvent system.

Protocol A: pH-Stat Titration (Aqueous Kinetics)

Causality: The hydrolysis of an L-alanine ester generates a carboxylic acid and an alcohol. At a pH of 7.8, the generated acid immediately dissociates, releasing a proton. A pH-stat automatically titrates NaOH to maintain the pH, providing a direct, real-time measurement of the reaction velocity ( v ).

  • Substrate Preparation: Prepare a stock solution of N-benzoyl-L-alanine methyl ester (50 mM) in a minimal volume of acetonitrile (max 5% final concentration to prevent enzyme denaturation).

  • System Equilibration: Add 10 mL of 0.1 M NaCl (to maintain constant ionic strength) to the thermostated reaction vessel at 25.0°C. Adjust the pH to exactly 7.80 using 0.01 M NaOH.

  • Self-Validation (Blank Run): Inject the substrate to achieve the desired concentration (e.g., 1-20 mM). Monitor the auto-titration of NaOH for 5 minutes without the enzyme. Record this background autohydrolysis rate ( vblank​ ).

  • Reaction Initiation: Inject a known concentration of α -chymotrypsin (e.g., 0.1 μ M).

  • Data Acquisition: Record the volume of NaOH added over time. The initial velocity ( v0​ ) is calculated from the linear portion of the curve (first 10% of conversion).

  • Kinetic Analysis: Subtract vblank​ from v0​ . Plot v0​ against substrate concentration [S] and fit to the Michaelis-Menten equation using non-linear regression to yield Km​ and kcat​ .

ExperimentalWorkflow Prep 1. Substrate Preparation Equil 2. System Equilibration Prep->Equil Init 3. Enzyme Addition Equil->Init Titration 4. pH-Stat Titration Init->Titration Analysis 5. Kinetic Analysis Titration->Analysis

Experimental workflow for pH-stat kinetic analysis.

Protocol B: Chiral HPLC Conversion Monitoring (Organic/Biphasic)

Causality: For highly hydrophobic substrates or when using CALB in organic solvents (e.g., for ProTide synthesis), pH-stat titration is unviable. HPLC allows for the simultaneous quantification of substrate depletion and enantiomeric excess ( ee ).

  • Reaction Setup: Dissolve the racemic L-alanine ester in anhydrous methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add immobilized CALB (Novozym 435) at 10 mg/mL.

  • Sampling: Withdraw 50 μ L aliquots at specific time intervals (e.g., 5, 10, 15, 30, 60 mins).

  • Self-Validation (Quenching): Immediately filter the aliquot through a 0.2 μ m PTFE syringe filter to physically remove the immobilized enzyme, permanently halting the reaction. This ensures the sample matrix does not continue to react while awaiting HPLC injection.

  • Analysis: Inject onto a Chiralpak AD-H column (Hexane:Isopropanol 90:10, 1.0 mL/min). Calculate the E-value (enantiomeric ratio) based on the conversion and ee of the remaining substrate and formed product.

Application Matrix: Which Enzyme to Choose?

  • Choose CALB if you are working with complex, bulky nucleoside prodrugs (ProTides) or require reactions in anhydrous organic solvents. Its lack of a lid domain provides unmatched kcat​/Km​ in these environments.

  • Choose α -Chymotrypsin if you are performing purely aqueous peptide synthesis or require a well-characterized model enzyme for mechanistic inhibition studies. Be mindful of the kinetic anomalies at varying temperatures.

  • Choose PPL if you are scaling up a bulk racemic resolution of simple L-alanine esters where cost is the primary constraint and biphasic emulsion systems are acceptable.

References

  • Kaplan, H., & Laidler, K. J. (1967). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. Canadian Journal of Chemistry.[Link]

  • Nohara, D., Wakamatsu, M., Goto, M., & Sakai, T. (1989). Kinetic anomalies in chymotryptic hydrolyses of p-nitrophenyl acetate and N-benzoyl-L-alanine methyl ester. Chemical and Pharmaceutical Bulletin.[Link]

  • Slusarczyk, M. (2018). Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents. Cardiff University (ORCA).[Link]

  • Hein, G. E., & Niemann, C. (1962). Steric Course and Specificity of α-Chymotrypsin-catalyzed Reactions. I. Journal of the American Chemical Society.[Link]

Comparative

Alternatives to isobutyl L-alaninate hydrochloride in asymmetric synthesis

Beyond Isobutyl L-Alaninate Hydrochloride: A Comparative Guide to Amino Acid Ester Alternatives in Asymmetric Synthesis and ProTide Technology As a Senior Application Scientist, selecting the appropriate chiral auxiliary...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Isobutyl L-Alaninate Hydrochloride: A Comparative Guide to Amino Acid Ester Alternatives in Asymmetric Synthesis and ProTide Technology

As a Senior Application Scientist, selecting the appropriate chiral auxiliary or building block is rarely a matter of default preference; it is a calculated decision driven by steric parameters, electronic effects, and downstream cleavage requirements. Isobutyl L-alaninate hydrochloride has long been a workhorse in organic synthesis, particularly in the development of phosphoramidate prodrugs (ProTides)[1]. However, depending on the specific demands of your asymmetric workflow—whether you are maximizing diastereofacial shielding during enolate alkylation or tuning the pharmacokinetic profile of a nucleoside analogue—alternative L-alanine esters often provide superior performance.

This guide objectively compares isobutyl L-alaninate hydrochloride with its primary alternatives, detailing the mechanistic causality behind these choices and providing self-validating experimental protocols.

Mechanistic Causality: The Role of Ester Steric Bulk

In asymmetric synthesis, L-alanine esters function either as chiral auxiliaries (directing the stereochemistry of a new center) or as chiral building blocks (incorporating their existing stereocenter into the final molecule). The defining feature of these reagents is the steric bulk of the ester moiety.

  • Isobutyl L-alaninate: The branched isobutyl chain provides a moderate steric environment. In ProTide synthesis, this bulk is perfectly calibrated to allow for rapid intracellular cleavage by Cathepsin A (CatA) while maintaining sufficient lipophilicity for cell membrane permeation[1].

  • tert-Butyl L-alaninate: Featuring a significantly higher A-value, the tert-butyl group restricts the rotational freedom of intermediates (such as enolates or imines). This rigid transition state maximizes diastereofacial shielding, often elevating the diastereomeric excess (d.e.) from ~85% to >95% in asymmetric alkylations[2]. Furthermore, it offers an orthogonal deprotection strategy, as it is uniquely acid-labile.

  • Isopropyl L-alaninate: Slightly less bulky than the isobutyl variant, this ester is the cornerstone of blockbuster drugs like Sofosbuvir[3]. The reduced steric hindrance accelerates the initial chemical phosphorylation step during synthesis without compromising the enzymatic cleavage rate in vivo.

G cluster_0 Isobutyl L-Alaninate cluster_1 tert-Butyl L-Alaninate A1 Enolate Intermediate B1 Moderate Shielding A1->B1 C1 d.e. ~85% B1->C1 A2 Enolate Intermediate B2 Maximum Shielding A2->B2 C2 d.e. >95% B2->C2

Fig 1: Steric impact of ester bulk on diastereofacial shielding and resulting d.e.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between L-alanine ester hydrochlorides to guide your selection process.

Chiral ReagentRelative Steric BulkCleavage / DeprotectionTypical d.e. (Alkylation)Primary Application
Isobutyl L-alaninate HCl Moderate-HighBase / Enzymatic (CatA)80–85%ProTide Prodrugs[1], General Auxiliaries
Isopropyl L-alaninate HCl ModerateBase / Enzymatic (CatA)80–85%Sofosbuvir Synthesis[3], Chiral Imines
tert-Butyl L-alaninate HCl HighAcid (TFA)>95%Highly selective Asymmetric Synthesis[2]
Methyl L-alaninate HCl LowBase (Mild)60–70%Basic Chiral Pool synthesis
Benzyl L-alaninate HCl ModerateHydrogenation (Pd/C)80–85%Orthogonal protection strategies

Experimental Protocol 1: Asymmetric Alkylation via tert-Butyl L-Alaninate

When the goal is to induce chirality at a neighboring carbon, replacing isobutyl L-alaninate with tert-butyl L-alaninate is highly recommended due to the superior stereocontrol provided by the "memory of chirality" and enhanced steric shielding[2].

Objective: Stereoselective α-alkylation of an amino acid derivative.

Step-by-Step Methodology:

  • Imine Formation: Suspend tert-butyl L-alaninate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.1 eq) to liberate the free base, followed by benzaldehyde (1.0 eq) and anhydrous MgSO₄. Stir at room temperature for 12 hours. Filter and concentrate to yield the chiral imine.

  • Enolate Generation: Dissolve the imine in anhydrous THF and cool to -78°C under argon. Dropwise, add Potassium tert-butoxide (KOtBu, 1.5 eq)[2]. Causality Note: KOtBu ensures complete enolization without acting as a nucleophile against the bulky tert-butyl ester.

  • Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) slowly. The tert-butyl group effectively blocks the re-face of the enolate, forcing the electrophile to approach exclusively from the si-face.

  • Cleavage: Quench with saturated NH₄Cl. Extract, concentrate, and treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to simultaneously hydrolyze the imine and cleave the tert-butyl ester.

System Validation & Analytical Check: Analyze the crude mixture prior to TFA cleavage via chiral HPLC (e.g., Chiralcel OD-H column). A successful run will yield a diastereomeric ratio (d.r.) > 95:5. This protocol is self-validating: any proton-transfer racemization at the α-carbon during enolization will immediately manifest as a measurable drop in d.r., serving as an internal control for base stoichiometry and strict temperature maintenance.

Experimental Protocol 2: ProTide Synthesis via Isopropyl L-Alaninate

For the synthesis of phosphoramidate prodrugs, isopropyl L-alaninate is a premier alternative to the isobutyl variant, offering slightly faster coupling kinetics while maintaining the necessary biological profile[3].

G N1 Phenyl Phosphorodichloridate N3 Phosphoramidochloridate (P-Chiral Intermediate) N1->N3 TEA, DCM, -78°C N2 Isopropyl L-Alaninate HCl N2->N3 TEA, DCM, -78°C N5 ProTide Mixture (Rp / Sp Diastereomers) N3->N5 NMI or tBuMgCl N4 Nucleoside Analogue N4->N5 NMI or tBuMgCl N6 Chromatographic Resolution N5->N6 Isomer Isolation

Fig 2: ProTide synthesis workflow utilizing L-alanine esters as chiral building blocks.

Objective: Synthesis of a nucleoside phosphoramidate prodrug.

Step-by-Step Methodology:

  • Phosphorylating Agent Preparation: Dissolve phenyl phosphorodichloridate (1.1 eq) in anhydrous DCM and cool to -78°C[1].

  • Auxiliary Coupling: Slowly add isopropyl L-alaninate hydrochloride (1.0 eq), followed by the dropwise addition of TEA (2.1 eq). Stir for 2 hours at -78°C, then allow to warm to room temperature. Causality Note: The order of addition and cryogenic temperature are critical to prevent the formation of symmetrical bis-amino acid phosphorodiamidates.

  • Nucleoside Coupling: In a separate flask, suspend the target nucleoside (0.8 eq) in THF. Add N-methylimidazole (NMI, 5.0 eq) or tert-butylmagnesium chloride (tBuMgCl) to deprotonate the 5'-hydroxyl group, significantly enhancing its nucleophilicity. Transfer the phosphoramidochloridate intermediate to this flask and stir overnight.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the diastereomeric mixture (Rp/Sp).

System Validation & Analytical Check: Analyze the intermediate via ³¹P NMR before nucleoside coupling. The presence of two distinct singlets around δ 3.5–4.0 ppm confirms the formation of the Rp and Sp diastereomers of the phosphoramidochloridate[1]. The absence of a signal at δ ~5.0 ppm ensures no unreacted phenyl phosphorodichloridate remains, validating the completion of the first step.

Sources

Validation

A Comprehensive Guide to L-Alanine Ester Synthesis: Cost-Effectiveness and Performance Comparison

Introduction L-Alanine esters are indispensable intermediates in organic synthesis, particularly in the development of prodrugs, peptide therapeutics, and agrochemicals. The esterification of the carboxylic acid moiety n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

L-Alanine esters are indispensable intermediates in organic synthesis, particularly in the development of prodrugs, peptide therapeutics, and agrochemicals. The esterification of the carboxylic acid moiety not only protects it from unwanted side reactions during peptide coupling but also enhances the lipophilicity of the molecule. Selecting the optimal synthesis route requires a careful balance between yield, reagent cost, scalability, and environmental impact. This guide provides an objective comparison of three dominant methodologies: Thionyl Chloride (SOCl2) mediated esterification, Heterogeneous Acid Catalysis (Amberlyst-15), and Enzymatic Esterification (Novozym 435).

Mechanistic Causality & Route Selection

  • Thionyl Chloride (SOCl2) Method: This approach relies on the reaction of SOCl2 with an alcohol (e.g., methanol) to generate anhydrous hydrogen chloride (HCl) in situ. The HCl protonates the carboxylic acid of L-alanine, dramatically increasing the electrophilicity of the carbonyl carbon. Causality: The reaction is driven to near-quantitative completion by Le Chatelier's principle, as the gaseous byproducts (SO2 and HCl) escape the system[1]. The product is directly yielded as a stable hydrochloride salt, which is highly advantageous for long-term storage and purification[2].

  • Heterogeneous Acid Catalysis (Amberlyst-15): A greener adaptation of the classic Fischer-Speier esterification. Amberlyst-15 is a strongly acidic, macroreticular cation-exchange resin. Causality: The solid resin provides a localized, highly acidic environment to catalyze the dehydration reaction without dissolving into the reaction matrix. This biphasic nature allows for straightforward product isolation via simple filtration, eliminating the need for complex aqueous workups and enabling catalyst recycling[3].

  • Enzymatic Esterification (Novozym 435): Utilizing immobilized Candida antarctica Lipase B (CALB), this route offers unparalleled chemoselectivity. Causality: The enzyme's active site specifically stabilizes the transition state of the esterification without requiring extreme pH or temperature. While this prevents the degradation of sensitive functional groups, the reaction kinetics are inherently slower, limited by the diffusion of substrates into the immobilized enzyme matrix[4].

Decision Matrix & Workflow

SynthesisPathways L_Ala L-Alanine + Methanol SOCl2 SOCl2 Method (in situ HCl) L_Ala->SOCl2 0°C to Reflux Amb Amberlyst-15 (Solid Acid) L_Ala->Amb 25°C, 24-48h Enz Novozym 435 (Lipase B) L_Ala->Enz 45°C, 16-96h Prod1 L-Ala-OMe HCl (~100% Yield) SOCl2->Prod1 Gas evolution Prod2 L-Ala-OMe (Moderate Yield) Amb->Prod2 Simple filtration Prod3 L-Ala-OMe (High Purity) Enz->Prod3 Chemoselective

Mechanistic pathways and outcomes for L-alanine methyl ester synthesis routes.

Self-Validating Experimental Protocols

Protocol 1: SOCl2-Mediated Synthesis (Industrial Standard)

This protocol is optimized for maximum yield and scalability, utilizing2 to drive the reaction[2].

  • Activation: In a round-bottom flask, cool 15 mL of anhydrous methanol to -15 °C. Slowly add 2.16 mL (0.03 mol) of SOCl2 dropwise. Causality: The highly exothermic reaction between SOCl2 and methanol must be controlled thermally to prevent solvent boil-off and ensure maximum retention of the generated HCl. Stir at 0 °C for 1 hour.

  • Reaction: Add 1.118 g of L-alanine to the activated solution. Heat the mixture to reflux for 1.5 hours[2].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the baseline L-alanine spot validates the end of the reaction.

  • Isolation: Concentrate the solution under reduced pressure. Self-Validation System: The resulting product should be a white crystalline solid (L-alanine methyl ester hydrochloride). Achieving a mass recovery approaching 100% inherently validates the quantitative conversion of the methodology[2].

Protocol 2: Amberlyst-15 Catalyzed Synthesis (Green Chemistry)

This protocol leverages 3 to minimize toxic waste[3].

  • Setup: Suspend L-alanine (10 mmol) in methanol (50 mL). Add 5 g of Amberlyst-15 resin to the mixture[3].

  • Reaction: Stir the suspension at room temperature (25 °C) for 24-48 hours. Causality: Because this is an equilibrium-driven Fischer esterification, the large molar excess of methanol acts as both solvent and reactant, driving the equilibrium toward ester formation.

  • Validation: Extract a 100 µL aliquot, filter, and analyze via reverse-phase HPLC. A plateauing product peak area across two consecutive hours confirms equilibrium has been reached.

  • Isolation & Recycling: Filter the reaction mixture to remove the solid resin. Self-Validation System: Wash the recovered resin with methanol, dry it, and deploy it in a second identical reaction. Achieving >90% of the initial yield in the second run validates the structural integrity and reusability of the catalyst[3].

Protocol 3: Enzymatic Esterification (Mild & Specific)

This protocol utilizes3 for highly specific, mild esterification[3].

  • Setup: In a sealed vessel, dissolve L-alanine (1 mmol) in methanol (10 mL). Add 100 mg of Novozym 435 (10% w/w of substrate)[3].

  • Reaction: Incubate the mixture at 45 °C with constant shaking (200 rpm) for 16-96 hours. Causality: Maintaining 45 °C provides optimal kinetic energy to maximize the reaction rate without inducing thermal denaturation of the immobilized lipase[4].

  • Validation: Monitor the conversion yield periodically via HPLC.

  • Isolation: Remove the enzyme beads via vacuum filtration. Self-Validation System: Weigh the recovered, dried enzyme beads. A mass recovery of >95% validates that the shaking speed (200 rpm) did not cause mechanical shearing of the immobilization matrix.

Cost-Effectiveness & Performance Comparison

To facilitate objective decision-making, the quantitative parameters of each route are summarized below.

ParameterThionyl Chloride (SOCl2)Amberlyst-15 (Fischer)Novozym 435 (Enzymatic)
Typical Yield 95% – 100%70% – 85%40% – 65%
Reagent Cost LowModerate (Offset by reuse)High
Reaction Time 1.5 – 4 hours24 – 48 hours16 – 96 hours
Scalability Excellent (Industrial Standard)Good (Batch/Flow compatible)Poor to Fair
Product Form Hydrochloride Salt (Stable)Free BaseFree Base
Environmental Impact High (Generates toxic SO2, HCl)Low (Recyclable catalyst)Very Low (Biocompatible)

Conclusion

For bulk pharmaceutical manufacturing where yield, cost, and time are the primary constraints, the SOCl2-mediated method remains the undisputed standard, providing near-quantitative yields of the stable hydrochloride salt[2]. Conversely, for specialized synthesis requiring mild conditions, or for laboratories prioritizing green chemistry metrics, Amberlyst-15 offers a highly effective, recyclable alternative that significantly reduces hazardous waste[3]. While Enzymatic esterification is currently cost-prohibitive for bulk L-alanine ester synthesis, it remains a powerful tool for highly complex, polyfunctional substrates where chemoselectivity is paramount[4].

References

  • BenchChem.
  • ChemicalBook. "L-Alanine methyl ester hydrochloride | 2491-20-5."
  • ResearchGate.
  • MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride

Handling 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (commonly known as Isobutyl L-alaninate hydrochloride; CAS: 208117-11-7) requires a rigorous, causally-driven approach to laboratory safety. As a critical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (commonly known as Isobutyl L-alaninate hydrochloride; CAS: 208117-11-7) requires a rigorous, causally-driven approach to laboratory safety. As a critical intermediate in peptide synthesis and drug development, this amino acid ester hydrochloride is prized for its stability. However, the exact chemical properties that make it useful—specifically its hydrochloride salt formulation and fine crystalline structure—also dictate its primary occupational hazards.

This guide provides drug development professionals and researchers with a self-validating system for personal protective equipment (PPE) selection, operational handling, and disposal, ensuring safety without compromising experimental integrity.

Risk Assessment & Hazard Mechanistics

To select the correct PPE, we must first understand the physicochemical behavior of the compound. 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride is supplied as a hygroscopic, crystalline powder.

The Causality of the Hazard: The hydrochloride (HCl) salt form protects the amine group from premature reactivity (self-condensation) during storage. However, this makes the compound highly water-soluble. If the fine powder becomes aerosolized and contacts ambient moisture, human sweat, basal tears, or the mucosal lining of the respiratory tract, it rapidly dissociates. This localized dissolution creates a micro-environment of concentrated acidity, leading to acute irritation[1]. Consequently, the compound is classified under GHS07 (Exclamation Mark) for Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335).

Table 1: Physicochemical Properties & Hazard Summary
Property / HazardValue / DescriptionOperational Implication
Molecular Formula C₇H₁₆ClNO₂Highly polar; requires polar-resistant barrier materials.
Molecular Weight 181.66 g/mol Lightweight fine powder; high risk of aerosolization.
Physical State Crystalline solid / PowderSusceptible to static charge during weighing.
GHS Classification GHS07 (Irritant)Mandates strict dermal and ocular isolation.
Primary Route of Exposure Inhalation & Dermal contactRequires localized exhaust ventilation (fume hood).

Core PPE Requirements: The "Armor"

In accordance with [2], PPE must not be used as a substitute for engineering controls (like fume hoods), but rather as a critical secondary barrier.

  • Hand Protection (Nitrile Gloves - 4 to 5 mil):

    • The "Why": Amino acid ester hydrochlorides are not aggressive organic solvents; therefore, heavy-duty butyl or Viton gloves are unnecessary and reduce tactile dexterity. Standard nitrile gloves provide an excellent, impermeable barrier against aqueous/polar irritants and fine powders.

    • Protocol: Pull glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

  • Eye/Face Protection (Indirectly Vented Goggles):

    • The "Why": Standard safety glasses with side shields protect against liquid splashes but are insufficient against airborne dust. Indirectly vented chemical splash goggles (ANSI Z87.1 compliant) are required to prevent micro-particles from settling on the sclera.

  • Body Protection (Knit-Cuff Lab Coat):

    • The "Why": A standard flame-resistant cotton lab coat is required. Crucially, the coat must have knit cuffs rather than open sleeves. Open sleeves act as funnels for settling dust when a researcher reaches into a fume hood.

  • Respiratory Protection:

    • The "Why": If handled outside a certified chemical fume hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the acidic dust. However, standard protocol dictates all handling must occur within a hood, negating the need for a respirator under normal conditions.

Table 2: Glove Material Compatibility for Isobutyl L-alaninate HCl
Glove MaterialCompatibility RatingRationale
Nitrile Excellent High resistance to salts, powders, and weak acids.
Latex FairPermeable to some polar compounds; high allergen risk.
Neoprene GoodEffective, but offers lower tactile sensitivity for weighing.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step of the handling process actively mitigates the risk of exposure.

Step 1: Engineering Control Verification Prior to opening the chemical container, verify that the Class II Biological Safety Cabinet or Chemical Fume Hood has a face velocity between 80–100 feet per minute (fpm).

Step 2: Static Mitigation (Critical Step) Fine hydrochloride powders hold static electrical charges. When transferring the powder using a standard metal spatula, the charge can cause the powder to repel and aerosolize into the researcher's breathing zone.

  • Action: Use a static-dissipative (anti-static) polymeric spatula and a grounded weighing balance. Briefly wipe the exterior of the weighing boat with an anti-static cloth before taring.

Step 3: Transfer and Dissolution

  • Uncap the reagent bottle strictly inside the fume hood.

  • Carefully weigh the required mass of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride.

  • Transfer the powder directly into the receiving flask.

  • Causality Check: Do not leave the dry powder exposed to ambient air longer than necessary, as it will absorb moisture (hygroscopy) and degrade. Immediately add your reaction solvent (e.g., Dichloromethane or Dimethylformamide) to dissolve the ester, sealing the system under an inert atmosphere (Nitrogen/Argon) if required for downstream peptide coupling.

Spill Response & Disposal Plan

Even with meticulous planning, accidental spills occur. The response must prevent the aerosolization of the powder. According to the National Research Council's Prudent Practices in the Laboratory [3], dry sweeping of hazardous powders is strictly prohibited.

Immediate Spill Containment Protocol:

  • Isolate: Lower the fume hood sash to increase face velocity and contain airborne dust.

  • Neutralize & Dampen: Do not use a dry brush. Instead, lightly spray a disposable paper towel with water or a dilute sodium bicarbonate (NaHCO₃) solution. The bicarbonate will safely neutralize the acidic hydrochloride salt upon contact.

  • Wipe: Gently place the dampened towel over the spilled powder to trap it. Wipe inward from the edges of the spill toward the center to prevent spreading.

  • Dispose: Place the contaminated towels and any broken glass into a puncture-resistant, sealable hazardous waste bag. Label the bag explicitly as "Hazardous Solid Waste: Amino Acid Hydrochloride Salt (Acidic/Irritant)."

  • Doffing: Remove gloves by turning them inside out (trapping any residual powder inside the glove) and wash hands immediately with soap and water.

Mandatory Visualization: Safety & Operational Workflow

The following diagram maps the logical progression of handling 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride, highlighting the critical decision matrix during a spill event.

G Start 1. Risk Assessment Verify Fume Hood Velocity PPE 2. Don PPE (Nitrile, Goggles, Knit-Cuff Coat) Start->PPE Weigh 3. Weighing & Transfer (Use Static-Dissipative Tools) PPE->Weigh Spill Spill Detected During Transfer? Weigh->Spill Clean Emergency Response Dampen & Neutralize (No Dry Sweeping) Spill->Clean Yes Proceed 4. Solvent Dissolution Seal Reaction Vessel Spill->Proceed No Dispose 5. Waste Disposal & Safe PPE Doffing Clean->Dispose Proceed->Dispose

Caption: Operational workflow and emergency spill response matrix for handling amino acid ester hydrochlorides.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Amino Acid Ester Hydrochlorides. Retrieved from standard chemical safety repositories regarding the localized acidic dissociation of hydrochloride salts in mucosal environments.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

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